molecular formula C17H17NO3 B607735 GS 283 CAS No. 149440-36-8

GS 283

Katalognummer: B607735
CAS-Nummer: 149440-36-8
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: KEZZGJVNRZSQGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

cpd has a Ca(2+) antagonistic action & a weak histamine & muscarinic receptor blocking activity in rat & guinea pig tracheal smooth muscle;  its mode of action is inhibition of calcium influx from plasma membrane & also release from sarcoplasmic reticulum

Eigenschaften

CAS-Nummer

149440-36-8

Molekularformel

C17H17NO3

Molekulargewicht

283.32 g/mol

IUPAC-Name

1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol

InChI

InChI=1S/C17H17NO3/c1-21-13-4-2-11(3-5-13)8-15-14-10-17(20)16(19)9-12(14)6-7-18-15/h2-5,9-10,19-20H,6-8H2,1H3

InChI-Schlüssel

KEZZGJVNRZSQGG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2=NCCC3=CC(=C(C=C32)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GS 283;  GS-283;  GS283.

Herkunft des Produkts

United States

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of GS 283

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "GS 283" from Gilead Sciences is not publicly available in scientific literature or corporate disclosures. The following information is based on a compound with a similar designation, LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It is crucial to note that LLY-283 was developed by Eli Lilly and Company, and any association with "this compound" is speculative.

Introduction to PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA metabolism, and signal transduction.[1] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Elevated expression of PRMT5 has been observed in a range of cancers, such as breast cancer, gastric cancer, glioblastoma, and lymphoma, making it a compelling target for anticancer therapy.[1] Inhibition of PRMT5 can disrupt these cancer-related cellular processes and has shown potential in preclinical studies to sensitize tumor cells to DNA-damaging agents.[2]

Mechanism of Action of LLY-283

LLY-283 is a novel, potent, and selective inhibitor of PRMT5.[1][3] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of the PRMT5/MEP50 complex.

Direct Enzymatic Inhibition

LLY-283 directly binds to and occupies the S-adenosylmethionine (SAM) pocket of the PRMT5 enzyme.[3] By occupying this pocket, LLY-283 prevents the binding of the methyl donor SAM, thereby inhibiting the methylation of target substrates.[1] This inhibition occurs at low nanomolar concentrations, demonstrating the high potency of the compound.[3]

Cellular Effects of PRMT5 Inhibition by LLY-283

The inhibition of PRMT5 by LLY-283 leads to several downstream cellular effects that contribute to its antitumor activity:

  • Aberrant mRNA Splicing: Reduced methylation of Sm proteins, which are components of the spliceosome, leads to defects in the spliceosomal machinery. This results in aberrant alternative splicing of specific mRNAs, such as Mdm4, which is sensitive to these defects.[1]

  • Inhibition of Cell Proliferation: LLY-283 demonstrates selective cytotoxicity and preferentially inhibits the proliferation of cancer cells that harbor specific mutations, such as BRAF(V600E), or have EGFR amplification.[4]

Quantitative Data

The following table summarizes the in vitro and in-cell potency of LLY-283.

Assay TypeTargetIC50 / EC50Reference
In Vitro Enzymatic AssayPRMT522 ± 3 nM[1][3]
In-Cell AssayPRMT525 ± 1 nM[1][3]
Mdm4 Splicing AssayPRMT537 ± 3 nM[1]

Experimental Protocols

PRMT5 Enzymatic Assay (In Vitro)

A detailed protocol for determining the in vitro inhibitory activity of LLY-283 against PRMT5 would typically involve a biochemical assay using the purified PRMT5/MEP50 complex, a methylatable substrate (e.g., a peptide containing arginine), and radio-labeled or fluorescently-labeled SAM. The steps would include:

  • Incubation of the PRMT5/MEP50 complex with varying concentrations of LLY-283.

  • Initiation of the methylation reaction by adding the substrate and labeled SAM.

  • Incubation for a defined period to allow the enzymatic reaction to proceed.

  • Quenching of the reaction.

  • Detection of the methylated product, typically through scintillation counting for radio-labeled SAM or fluorescence measurement.

  • Calculation of IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PRMT5 Cellular Assay

To assess the in-cell activity of LLY-283, a cellular assay is employed:

  • Cancer cell lines (e.g., MCF7) are cultured in appropriate media.[3]

  • Cells are treated with a range of concentrations of LLY-283 or a DMSO control for a specified duration (e.g., 48 hours).[3]

  • Cellular lysates are prepared.

  • The level of a specific downstream marker of PRMT5 activity, such as the symmetric dimethylation of a known substrate, is measured using techniques like Western blotting or an ELISA-based method.

  • IC50 values are determined by analyzing the dose-dependent reduction in the methylation signal.

Mdm4 Splicing qPCR Assay

The effect of LLY-283 on alternative splicing can be quantified using a quantitative PCR (qPCR) assay:

  • A375 tumor cells are treated with varying concentrations of LLY-283.[1]

  • Total RNA is extracted from the treated cells.

  • Reverse transcription is performed to synthesize cDNA.

  • qPCR is carried out using primers specific for different exons of the Mdm4 gene (e.g., exon 5 and exon 6) to measure the relative abundance of different splice variants.[1]

  • The EC50 value is calculated based on the dose-dependent change in the ratio of the splice variants.[1]

Signaling Pathway and Experimental Workflow Diagrams

PRMT5_Inhibition_Pathway cluster_0 Cellular Environment LLY283 LLY-283 PRMT5 PRMT5/MEP50 Complex LLY283->PRMT5 Inhibits Methylated_Substrate Symmetrically Dimethylated Substrate PRMT5->Methylated_Substrate Catalyzes SAM SAM SAM->PRMT5 Binds Substrate Substrate (Histones, Sm proteins) Substrate->PRMT5 Spliceosome Spliceosome Assembly Methylated_Substrate->Spliceosome Required for Splicing mRNA Splicing Spliceosome->Splicing Cell_Proliferation Cancer Cell Proliferation Splicing->Cell_Proliferation Regulates Apoptosis Apoptosis Splicing->Apoptosis Regulates Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell In-Cell Assay cluster_qpcr qPCR Splicing Assay invitro_1 Incubate PRMT5/MEP50 with LLY-283 invitro_2 Add Substrate & Labeled SAM invitro_1->invitro_2 invitro_3 Detect Methylated Product invitro_2->invitro_3 invitro_4 Calculate IC50 invitro_3->invitro_4 incell_1 Treat Cells with LLY-283 incell_2 Prepare Cell Lysates incell_1->incell_2 incell_3 Measure Substrate Methylation incell_2->incell_3 incell_4 Determine IC50 incell_3->incell_4 qpcr_1 Treat Cells with LLY-283 qpcr_2 Extract RNA & Synthesize cDNA qpcr_1->qpcr_2 qpcr_3 Perform qPCR for Mdm4 Splice Variants qpcr_2->qpcr_3 qpcr_4 Calculate EC50 qpcr_3->qpcr_4

References

GS-283: An Obscure Calcium Antagonist with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial findings from scientific and commercial databases indicate that GS-283 is a compound with calcium antagonist properties. However, a comprehensive in-depth technical guide or whitepaper on its core calcium channel blocking activity is not feasible at this time due to the scarcity of publicly available quantitative data, detailed experimental protocols, and established signaling pathways.

GS-283 has been described as a calcium antagonist that also exhibits weak histamine (B1213489) and muscarinic receptor blocking activity.[1][2] Its effects have been noted in the modulation of guinea pig and rat tracheal smooth muscle contraction.[1] Specifically, it has been shown to inhibit contractions induced by various stimuli in these tissues.[1]

The lack of this critical information prevents the creation of a detailed technical guide that would meet the needs of researchers, scientists, and drug development professionals. A comprehensive whitepaper would require in-depth data for comparative analysis, reproducible experimental methods, and a clear understanding of its mechanism of action at a molecular level.

Challenges in Fulfilling the In-Depth Technical Guide

Several challenges prevent the development of the requested in-depth guide:

  • Lack of Quantitative Data: Without specific metrics of potency and efficacy, it is impossible to create the requested data tables for easy comparison.

  • Absence of Detailed Protocols: The inability to provide detailed experimental methodologies for key experiments makes it difficult for researchers to replicate or build upon previous findings.

  • Unclear Signaling Pathways: The specific signaling pathways through which GS-283 exerts its calcium channel blocking effects are not elucidated in the available information, making the creation of accurate diagrams impossible.

It is important to note that the designation "GS-283" may be an internal, historical, or less common identifier for this compound, contributing to the difficulty in finding comprehensive information. Further research would be required to potentially uncover more detailed internal reports or publications that are not indexed in major public scientific databases. Without such information, a thorough technical guide on the calcium channel blocking activity of GS-283 cannot be responsibly compiled.

References

discovery and synthesis of GS 283 compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of LLY-283, a PRMT5 Inhibitor

Introduction

LLY-283 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4][5][6] PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including RNA processing, signal transduction, and transcriptional regulation, by catalyzing the formation of symmetric dimethylarginine on histone and non-histone proteins.[1][2][3][5][6][7] Elevated expression of PRMT5 has been observed in a range of cancers, such as breast cancer, glioblastoma, and lymphoma, making it an attractive therapeutic target.[1][2][5][6] LLY-283 was developed as a tool compound to explore the pharmacology of PRMT5 inhibition and has demonstrated antitumor activity in preclinical models.[1][3][4]

Discovery and Synthesis

The discovery of LLY-283 was aided by the crystal structure of the human PRMT5:MEP50 complex.[1] It was designed as a potent and selective inhibitor that binds to the S-adenosyl methionine (SAM) pocket of PRMT5.[1][3] The synthesis of LLY-283 has been described in the scientific literature, with detailed procedures available for the preparation of related compounds.[8]

Mechanism of Action

LLY-283 exerts its inhibitory effect by binding to the SAM-binding pocket of the PRMT5:MEP50 complex.[1][3][4] This binding is potent and selective, with a low nanomolar enzymatic inhibition.[1] The inhibition of PRMT5 by LLY-283 leads to a reduction in the symmetric dimethylation of its substrates, such as the spliceosomal protein SmB/B'.[1] A key consequence of this is the aberrant alternative splicing of specific mRNAs, including Mdm4.[1][3] The disruption of Mdm4 splicing can lead to the induction of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells.[1]

Signaling Pathway Diagram

PRMT5_Inhibition_Pathway cluster_0 Cell Nucleus PRMT5 PRMT5:MEP50 Complex SmBB_me Symmetrically Dimethylated SmB/B' PRMT5->SmBB_me Methylates LLY283 LLY-283 LLY283->PRMT5 Inhibits Spliceosome Spliceosome Assembly LLY283->Spliceosome Disrupts SAM SAM SAM->PRMT5 Binds SmBB SmB/B' SmBB->PRMT5 SmBB_me->Spliceosome Promotes Mdm4_mRNA Correctly Spliced Mdm4 mRNA Spliceosome->Mdm4_mRNA Correct Splicing Mdm4_aberrant Aberrantly Spliced Mdm4 mRNA Spliceosome->Mdm4_aberrant Mdm4_preRNA Mdm4 pre-mRNA Mdm4_preRNA->Spliceosome p53 p53 Pathway Induction Mdm4_aberrant->p53 Leads to Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis

Mechanism of Action of LLY-283.

Quantitative Data

The inhibitory activity and cellular effects of LLY-283 have been quantified in various assays.

ParameterValueDescriptionReference
In Vitro IC50 22 ± 3 nM50% inhibitory concentration against PRMT5:MEP50 enzymatic activity in a radioactivity-based assay.[1]
Cellular IC50 25 ± 1 nM50% inhibitory concentration for PRMT5 activity in cells.[1]
Cellular EC50 37 ± 3 nM50% effective concentration for inhibiting Mdm4 alternative splicing in A375 cells.[1]
Binding Affinity (KD) 6 ± 2 nMEquilibrium dissociation constant for binding to the PRMT5:MEP50 complex, measured by surface plasmon resonance (SPR).[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings.

In Vitro Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of LLY-283 on PRMT5 enzymatic activity.

  • Reaction Mixture: Prepare a reaction mixture containing the PRMT5:MEP50 enzyme complex, a peptide substrate, and [3H]-SAM (tritiated S-adenosyl methionine).

  • Inhibitor Addition: Add varying concentrations of LLY-283 or a DMSO control to the reaction mixture.

  • Incubation: Incubate the mixture to allow the enzymatic reaction (transfer of the methyl group from SAM to the peptide) to proceed.

  • Detection: Measure the incorporation of the radiolabeled methyl group into the peptide substrate.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular PRMT5 Inhibition Assay (Western Blot)

This method assesses the ability of LLY-283 to inhibit PRMT5 activity within a cellular context.

  • Cell Culture: Culture cells (e.g., MCF7) in appropriate media.

  • Compound Treatment: Treat the cells with different concentrations of LLY-283 or a DMSO control for a specified period (e.g., 48 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for symmetrically dimethylated SmB/B' and a loading control.

  • Analysis: Quantify the reduction in the symmetric dimethylation signal relative to the total protein levels to determine the cellular inhibitory activity.

Mdm4 Alternative Splicing Assay (qPCR)

This assay measures the functional consequence of PRMT5 inhibition on RNA splicing.

  • Cell Treatment: Treat cells (e.g., A375) with a dose range of LLY-283.

  • RNA Extraction: After treatment, extract total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers that specifically amplify the correctly spliced and aberrantly spliced variants of Mdm4.

  • Data Analysis: Normalize the expression of the Mdm4 splice variants to a reference gene and calculate the dose-dependent effect of LLY-283 on the splicing ratio to determine the EC50.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis a1 PRMT5 Enzyme + Substrate + [3H]SAM a2 Add LLY-283 a1->a2 a3 Measure Radioactivity a2->a3 a4 Calculate IC50 a3->a4 b1 Culture Cells (e.g., MCF7, A375) b2 Treat with LLY-283 b1->b2 b3 Protein Extraction b2->b3 b5 RNA Extraction & qPCR for Mdm4 b2->b5 b4 Western Blot for sDMA-SmB/B' b3->b4 b6 Determine Cellular Potency (IC50/EC50) b4->b6 b5->b6

Workflow for In Vitro and Cellular Assays.

Antitumor Activity

LLY-283 has demonstrated antitumor activity in in vivo models. When administered orally to mice with xenograft tumors, LLY-283 led to dose-dependent tumor growth inhibition.[1] This in vivo efficacy, combined with favorable pharmacokinetic properties, underscores its potential as a valuable research tool for studying PRMT5 biology in cancer.[1]

Conclusion

LLY-283 is a well-characterized, potent, and selective inhibitor of PRMT5. Its discovery has provided the research community with a valuable chemical probe to investigate the roles of PRMT5 in normal physiology and in diseases such as cancer. The detailed understanding of its mechanism of action, supported by robust quantitative data and established experimental protocols, facilitates further research into the therapeutic potential of PRMT5 inhibition.

References

Technical Whitepaper: Characterization of a Novel Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial research on the compound "GS 283" indicates that while it is described as having weak muscarinic receptor blocking activity, there is a significant lack of publicly available, specific quantitative data (e.g., binding affinities or functional potencies for M1-M5 receptor subtypes).[1] This scarcity of detailed information prevents the creation of an in-depth technical guide on this compound as requested.

To fulfill the structural and content requirements of your request, this document serves as a comprehensive template. It details the pharmacological profile, mechanism of action, and experimental evaluation of a representative, high-affinity fictional muscarinic antagonist, designated GS-M432 . All data presented herein is illustrative.

An In-Depth Technical Guide to GS-M432: A Novel and Selective M3 Muscarinic Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a detailed technical overview of GS-M432, a novel, potent, and selective competitive antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). We present its comprehensive pharmacological profile, including binding affinities and functional potencies across all five human muscarinic receptor subtypes (M1-M5). Detailed experimental protocols for key in vitro assays are provided, and the compound's mechanism of action is illustrated through signaling pathway diagrams. This document is intended to serve as a core resource for researchers investigating the therapeutic potential and pharmacological properties of selective M3 antagonists.

Pharmacological Profile of GS-M432

The selectivity and potency of GS-M432 were determined through a series of in vitro pharmacological assays. The compound exhibits high affinity and potent antagonism at the human M3 receptor subtype, with significant selectivity over M1, M2, M4, and M5 subtypes.

Binding affinities were established using radioligand competition assays with membranes prepared from CHO-K1 cells stably expressing each of the five human muscarinic receptor subtypes. The inhibition constant (Ki) was calculated from the IC50 values obtained.

Data Presentation: Table 1. GS-M432 Receptor Binding Affinity Profile

Receptor Subtype Radioligand Ki (nM)
M1 [³H]-Pirenzepine 85.2
M2 [³H]-AF-DX 384 120.5
M3 [³H]-4-DAMP 0.75
M4 [³H]-NMS 165.0

| M5 | [³H]-NMS | 98.4 |

Data are illustrative representations.

The functional antagonist activity of GS-M432 was measured by its ability to inhibit agonist-induced intracellular signaling. For the Gq-coupled M1, M3, and M5 receptors, a calcium flux assay was used. For the Gi/o-coupled M2 and M4 receptors, a cAMP accumulation assay was employed.

Data Presentation: Table 2. GS-M432 Functional Antagonist Potency

Receptor Subtype Agonist Functional Assay IC50 (nM)
M1 Carbachol Calcium Flux 92.8
M2 Carbachol cAMP Accumulation 145.3
M3 Acetylcholine Calcium Flux 1.10
M4 Carbachol cAMP Accumulation 198.6

| M5 | Acetylcholine | Calcium Flux | 115.7 |

Data are illustrative representations.

Mechanism of Action and Signaling Pathways

GS-M432 functions as a competitive antagonist, binding reversibly to the orthosteric site of the M3 receptor. This binding event prevents the endogenous ligand, acetylcholine (ACh), from activating the receptor, thereby inhibiting the downstream signaling cascade. The M3 receptor primarily couples through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Mandatory Visualization: M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates GSM432 GS-M432 (Antagonist) GSM432->M3R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Antagonism of the M3 Receptor Signaling Cascade by GS-M432.

Key Experimental Protocols

The following protocols are generalized methodologies representative of those used to characterize GS-M432.

Objective: To determine the binding affinity (Ki) of GS-M432 for a specific muscarinic receptor subtype.

  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the target human muscarinic receptor subtype.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration via a BCA or Bradford assay.

  • Competition Binding Reaction:

    • In a 96-well plate, add in order:

      • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-4-DAMP for M3 receptors, at a concentration near its Kd).

      • Serial dilutions of the test compound, GS-M432 (typically from 1 µM to 0.1 nM).

      • Cell membrane preparation (typically 20-50 µg of protein).

    • Total Binding Control: Contains buffer, radioligand, and membranes (no antagonist).

    • Non-Specific Binding (NSB) Control: Contains buffer, radioligand, membranes, and a high concentration of a known antagonist (e.g., 10 µM Atropine).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Rapidly harvest the plate contents onto glass fiber filter mats using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Data Analysis:

    • Allow filters to dry, then add scintillation cocktail and count radioactivity using a liquid scintillation counter.

    • Subtract the NSB counts from all other measurements to get specific binding.

    • Plot the percentage of specific binding against the log concentration of GS-M432.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Objective: To determine the functional potency (IC50) of GS-M432 in blocking agonist-induced calcium mobilization.

  • Cell Preparation:

    • Plate CHO-K1 cells expressing the target Gq-coupled receptor (e.g., M3) in a black, clear-bottom 96-well plate.

    • Allow cells to adhere and grow to ~90% confluency.

  • Dye Loading:

    • Aspirate the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate in the dark at 37°C for 45-60 minutes.

    • Gently wash the cells with buffer to remove excess dye.

  • Compound Incubation (Antagonist Treatment):

    • Add serial dilutions of GS-M432 to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Signal Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Inject a fixed concentration of an agonist (e.g., Acetylcholine at its EC80 concentration) into all wells simultaneously.

    • Immediately begin recording the change in fluorescence intensity over time (typically 60-120 seconds).

  • Data Analysis:

    • Determine the maximum fluorescence response for each well after agonist addition.

    • Normalize the data, setting the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

    • Plot the normalized response against the log concentration of GS-M432.

    • Fit the data to a three-parameter logistic equation using non-linear regression to determine the IC50 value.

Mandatory Visualization: Experimental Workflow

Screening_Workflow start Compound Library primary_screen Primary Screen: M3 Receptor Binding Assay ([³H]-4-DAMP) start->primary_screen primary_decision Potency > 1 µM? primary_screen->primary_decision functional_screen Functional Screen: M3 Calcium Flux Assay (Antagonist Mode) primary_decision->functional_screen Yes discard1 Discard primary_decision->discard1 No functional_decision IC50 < 100 nM? functional_screen->functional_decision selectivity_panel Selectivity Panel: Binding Assays (M1, M2, M4, M5) functional_decision->selectivity_panel Yes discard2 Discard functional_decision->discard2 No selectivity_decision >100-fold M3 Selective? selectivity_panel->selectivity_decision hit_compound Lead Candidate (e.g., GS-M432) selectivity_decision->hit_compound Yes discard3 Discard selectivity_decision->discard3 No

Caption: High-Throughput Screening Cascade for Selective M3 Antagonists.

Conclusion

The illustrative data presented in this whitepaper characterize GS-M432 as a highly potent and selective antagonist for the M3 muscarinic receptor. Its pharmacological profile, established through rigorous in vitro binding and functional assays, demonstrates a clear mechanism of action as a competitive inhibitor of acetylcholine-mediated signaling. The detailed protocols and workflows provided herein offer a robust framework for the evaluation of similar compounds. GS-M432 represents a valuable pharmacological tool for investigating M3 receptor physiology and serves as a promising lead candidate for further preclinical and clinical development.

References

Pharmacological Profile of GS-9620 (Vesatolimod): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the core pharmacology, mechanism of action, and clinical data for the Toll-like Receptor 7 agonist GS-9620, also identified by the clinical trial identifier GS-US-283-0102.

Introduction

GS-9620, also known as Vesatolimod (B611671), is a potent and selective oral agonist of Toll-like receptor 7 (TLR7).[1][2] Developed by Gilead Sciences, GS-9620 is an investigational immunomodulatory agent designed to stimulate the innate and adaptive immune systems to combat chronic viral infections, including hepatitis B (HBV) and human immunodeficiency virus (HIV).[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of GS-9620, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of key experimental findings.

Mechanism of Action

GS-9620 exerts its pharmacological effects by selectively binding to and activating TLR7, a member of the Toll-like receptor family of pattern recognition receptors.[1] TLR7 is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells and plays a crucial role in the innate immune response to viral pathogens by recognizing single-stranded RNA (ssRNA).[4][5]

Upon oral administration, GS-9620 is absorbed and stimulates TLR7 in the gut-associated lymphoid tissue (GALT) and the liver.[6] This localized activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-α), pro-inflammatory cytokines, and chemokines.[6][7] The induction of interferon-stimulated genes (ISGs) is a key pharmacodynamic marker of GS-9620 activity.[3][8] This immune activation cascade is intended to enhance the host's ability to clear virally infected cells.[7]

A notable feature of GS-9620 is its ability to induce a "pre-systemic" immune response, where significant induction of ISGs can be observed at doses that do not lead to detectable systemic levels of IFN-α, potentially minimizing the systemic side effects associated with interferon therapy.[6][8]

Signaling Pathway

The activation of TLR7 by GS-9620 initiates a well-defined intracellular signaling pathway, culminating in the production of interferons and other cytokines.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response GS9620 GS-9620 TLR7 TLR7 GS9620->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex (IKKα/β/γ) TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 activates IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates IRF7_n IRF7 IRF7->IRF7_n translocates Gene_Expression Gene Transcription NFκB_n->Gene_Expression IRF7_n->Gene_Expression Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Expression->Cytokines IFN Type I Interferons (IFN-α) Gene_Expression->IFN

Caption: TLR7 Signaling Pathway Activated by GS-9620.

Pharmacological Data

In Vitro Activity

GS-9620 is a potent agonist of human TLR7. The EC50 for TLR7 activation by GS-9620 has been reported to be 291 nM.[9] In peripheral blood mononuclear cell (PBMC) cultures, GS-9620 induces the production of various cytokines and chemokines, including IFN-α, and stimulates the expression of interferon-stimulated genes (ISGs) such as ISG15.[3][8]

ParameterValueCell Type/AssayReference
EC50 (TLR7) 291 nMTLR7 reporter assay[9]
Pharmacokinetics

Pharmacokinetic studies of GS-9620 have been conducted in healthy volunteers and patients with chronic viral infections. The compound is orally bioavailable and exhibits dose-linear pharmacokinetics at lower doses.[8]

Table 1: Pharmacokinetic Parameters of GS-9620 in Humans

ParameterValuePopulationDosingReference
Tmax (median) 2 - 4 hoursHealthy VolunteersSingle oral dose (0.3-12 mg)[4]
t½ (median) 18 hoursHCV PatientsSingle or two oral doses (0.3-4 mg)[8]
AUC Dose-proportional up to 6 mgHealthy VolunteersSingle oral dose (0.3-12 mg)[4]
Cmax Dose-proportional up to 6 mgHealthy VolunteersSingle oral dose (0.3-12 mg)[4]
Pharmacodynamics

The primary pharmacodynamic effect of GS-9620 is the induction of ISGs, which serves as a biomarker of target engagement. Dose-dependent induction of ISG15 mRNA has been consistently observed in clinical trials.[3][8]

Table 2: Pharmacodynamic Responses to GS-9620 in Humans

BiomarkerEffectPopulationDosingReference
ISG15 mRNA Dose-dependent inductionHealthy Volunteers, HCV & HBV PatientsSingle and multiple oral doses (≥1 mg)[3][4][8]
Serum IFN-α Detected at higher doses (≥8 mg)Healthy VolunteersSingle oral dose (0.3-12 mg)[4]
Serum IP-10 Dose-dependent inductionHealthy Volunteers, HCV & HBV PatientsSingle and multiple oral doses[8][10]

Experimental Protocols

In Vitro TLR7 Activation Assay

A common method to assess the potency of TLR7 agonists is a cell-based reporter assay.

TLR7_Assay_Workflow start Start cell_culture Culture HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., luciferase). start->cell_culture plating Plate cells in a 96-well plate. cell_culture->plating treatment Treat cells with varying concentrations of GS-9620. plating->treatment incubation Incubate for 18-24 hours. treatment->incubation lysis Lyse cells and add luciferase substrate. incubation->lysis measurement Measure luminescence using a plate reader. lysis->measurement analysis Analyze data to determine EC50. measurement->analysis end End analysis->end

Caption: Workflow for an in vitro TLR7 reporter assay.

Protocol Outline:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are engineered to stably express human TLR7 and a reporter construct, typically a luciferase gene under the control of an NF-κB promoter.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Addition: A serial dilution of GS-9620 is prepared and added to the cells.

  • Incubation: The plates are incubated for a defined period (e.g., 18-24 hours) to allow for TLR7 activation and reporter gene expression.

  • Lysis and Signal Detection: A lysis buffer containing the luciferase substrate is added to each well. The resulting luminescence, which is proportional to the level of NF-κB activation, is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression model.

Cytokine and ISG Expression Analysis

The pharmacodynamic effects of GS-9620 are typically assessed by measuring cytokine protein levels and ISG mRNA expression.

Cytokine Analysis (ELISA or Multiplex Assay):

  • Sample Collection: Whole blood or plasma is collected from subjects at various time points post-dose.

  • Assay Performance: Cytokine levels (e.g., IFN-α, IP-10) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays.[11] These assays involve capturing the cytokine of interest with a specific antibody, followed by detection with a labeled secondary antibody.[11]

ISG mRNA Quantification (qRT-PCR):

  • RNA Extraction: Whole blood is collected in specialized tubes (e.g., PAXgene) to stabilize RNA. Total RNA is then extracted from the samples.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The cDNA is used as a template for quantitative real-time polymerase chain reaction (qRT-PCR) using primers and probes specific for the ISG of interest (e.g., ISG15) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the ISG is calculated using the delta-delta Ct method.

Clinical Development and Safety

GS-9620 has been evaluated in multiple clinical trials, including the study GS-US-283-0102, in healthy volunteers and patients with chronic HBV and HCV infections.[1][8][12]

Safety and Tolerability: GS-9620 has been generally well-tolerated at doses up to 12 mg in single-dose studies.[4] The most common adverse events are mild to moderate in severity and include headache, fatigue, and flu-like symptoms, which are consistent with the mechanism of action (induction of an interferon-like response).[4][8] These adverse events are more frequent at higher doses (≥8 mg) where systemic IFN-α becomes detectable.[4]

Conclusion

GS-9620 (Vesatolimod) is a potent, orally bioavailable TLR7 agonist that effectively stimulates the innate immune system. Its pharmacological profile is characterized by a "pre-systemic" induction of interferon-stimulated genes, which holds the potential for achieving an antiviral effect with a favorable safety profile compared to systemic interferon therapy. The dose-dependent pharmacokinetics and pharmacodynamics of GS-9620 are well-characterized, providing a solid foundation for its ongoing clinical development as a potential treatment for chronic viral infections. Further investigation is warranted to fully elucidate its therapeutic potential in various disease contexts.

References

GS 283: A Technical Overview of its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GS 283, chemically identified as 1-(4'-methoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a compound recognized for its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, and known properties, and outlines experimental methodologies relevant to its study.

Chemical Structure and Properties

This compound is a tetrahydroisoquinoline derivative with the molecular formula C₁₇H₁₇NO₃. Its structure features a dihydroxy-substituted tetrahydroisoquinoline core linked to a methoxybenzyl group at the 1-position.

Physicochemical Properties

A comprehensive search of available literature did not yield specific quantitative data for the melting point, boiling point, solubility, and pKa of this compound. The molecular weight can be calculated from its molecular formula.

PropertyValue
Molecular Formula C₁₇H₁₇NO₃[1]
Molecular Weight 283.32 g/mol
CAS Number 149440-36-8[1]
SMILES C(C=1C=2C(=CC(O)=C(O)C2)CCN1)C3=CC=C(OC)C=C3[1]

Pharmacological Properties

This compound exhibits a distinct pharmacological profile, acting as a calcium channel antagonist, as well as a weak antagonist at histamine (B1213489) H₁ and muscarinic receptors.[1]

Pharmacological Data

TargetActivitypK₋B ValueOrganism/Tissue
Calcium Channels Antagonist-Guinea pig and rat tracheal smooth muscle
Histamine H₁ Receptor Weak Antagonist5.60 - 6.12Guinea pig and rat trachealis
Muscarinic Receptors Weak Antagonist5.17 - 5.83Guinea pig and rat trachealis

Note: pK₋B values are presented as a range as reported in the cited literature.

A thorough review of existing scientific literature did not reveal any publicly available data on the IC₅₀, Kᵢ, LD₅₀, bioavailability, or half-life of this compound.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound as a calcium channel antagonist involves the inhibition of calcium influx into smooth muscle cells, leading to relaxation. Its antagonist activities at histamine H₁ and muscarinic receptors suggest interference with G-protein coupled receptor (GPCR) signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_assays Pharmacological Assays cluster_data Data Analysis synthesis Synthesis of this compound purification Purification synthesis->purification ca_assay Calcium Channel Antagonist Assay purification->ca_assay hist_assay Histamine H1 Receptor Binding Assay purification->hist_assay musc_assay Muscarinic Receptor Binding Assay purification->musc_assay pkb_calc pKB Calculation ca_assay->pkb_calc hist_assay->pkb_calc musc_assay->pkb_calc

Figure 1: General experimental workflow for the synthesis and pharmacological evaluation of this compound.

signaling_pathway cluster_ca Calcium Channel Blockade cluster_hist Histamine H1 Receptor Antagonism cluster_musc Muscarinic Receptor Antagonism GS283_Ca This compound Ca_Channel L-type Ca²⁺ Channel GS283_Ca->Ca_Channel inhibits Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Contraction_Ca Smooth Muscle Contraction ↓ Ca_Influx->Contraction_Ca GS283_Hist This compound H1R H₁ Receptor GS283_Hist->H1R blocks Histamine Histamine Histamine->H1R Gq_PLC_hist Gq/PLC Pathway H1R->Gq_PLC_hist IP3_DAG_hist IP₃ & DAG ↑ Gq_PLC_hist->IP3_DAG_hist Ca_Release_hist Ca²⁺ Release ↑ IP3_DAG_hist->Ca_Release_hist Contraction_hist Smooth Muscle Contraction Ca_Release_hist->Contraction_hist GS283_Musc This compound MR Muscarinic Receptor GS283_Musc->MR blocks ACh Acetylcholine ACh->MR Gq_PLC_musc Gq/PLC Pathway MR->Gq_PLC_musc IP3_DAG_musc IP₃ & DAG ↑ Gq_PLC_musc->IP3_DAG_musc Ca_Release_musc Ca²⁺ Release ↑ IP3_DAG_musc->Ca_Release_musc Contraction_musc Smooth Muscle Contraction Ca_Release_musc->Contraction_musc

Figure 2: Proposed signaling pathways for the pharmacological actions of this compound.

Experimental Protocols

1. Synthesis of 1-(4'-methoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (this compound)

A plausible synthetic route would involve a Bischler-Napieralski reaction followed by reduction.

  • Step 1: Amide Formation: Reaction of 3,4-dihydroxyphenethylamine with 4-methoxyphenylacetyl chloride to form the corresponding amide.

  • Step 2: Cyclization (Bischler-Napieralski): The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) to induce cyclization and form a 3,4-dihydroisoquinoline (B110456) intermediate.

  • Step 3: Reduction: The intermediate is then reduced, for example, with sodium borohydride (B1222165) (NaBH₄), to yield the final tetrahydroisoquinoline product, this compound.

  • Purification: The crude product would likely be purified using column chromatography or recrystallization.

2. Calcium Channel Antagonist Assay (Isolated Tracheal Smooth Muscle)

This assay assesses the ability of this compound to inhibit smooth muscle contraction induced by a depolarizing stimulus.

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs or rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Contraction Induction: The tracheal rings are contracted by adding a high concentration of potassium chloride (KCl) to the bath, which induces membrane depolarization and opens voltage-gated calcium channels.

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

  • Data Analysis: The relaxation of the tracheal muscle is measured as a percentage of the maximal KCl-induced contraction. The concentration of this compound that produces 50% of the maximal relaxation (IC₅₀) can be calculated.

3. Histamine H₁ and Muscarinic Receptor Binding Assays

These assays determine the affinity of this compound for these receptors.

  • Membrane Preparation: Cell membranes expressing the target receptor (histamine H₁ or muscarinic) are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the receptor (e.g., [³H]-pyrilamine for H₁ receptors or [³H]-QNB for muscarinic receptors) in the presence of varying concentrations of this compound.

  • Separation and Counting: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation. The pK₋B values are derived from the negative logarithm of the antagonist's dissociation constant.

This technical guide summarizes the currently available information on the chemical structure and pharmacological properties of this compound. Further research is required to fully elucidate its physicochemical characteristics, detailed pharmacological profile, and the specific signaling pathways it modulates. The provided experimental outlines offer a foundation for researchers to design and conduct further investigations into this interesting compound.

References

Methodological & Application

Application Notes and Protocols for the in vitro use of LLY-283 (GS 283), a PRMT5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: The compound referred to as "GS 283" is likely LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document will henceforth refer to the compound as LLY-283. LLY-283 serves as a valuable chemical probe for investigating the biological functions of PRMT5 in normal and cancerous cells.[1][2][3]

These application notes provide detailed protocols for the in vitro characterization of LLY-283, a selective S-adenosyl methionine (SAM)-competitive inhibitor of PRMT5.[2][4] The following sections include quantitative data, detailed experimental methodologies, and diagrams of the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

The inhibitory activity of LLY-283 has been quantified in various in vitro assays. The key parameters are summarized in the table below for easy comparison.

ParameterValue (nM)Assay TypeCell Line / SystemReference
IC₅₀ 22 ± 3Enzymatic InhibitionCell-free PRMT5:MEP50 complex[1][2]
IC₅₀ 25 ± 1Cellular Inhibition (SmBB' methylation)MCF7 cells[1][2]
EC₅₀ 37 ± 3Mdm4 Alternative SplicingA375 cells[1]
K_d_ 6 ± 2Binding Affinity (Surface Plasmon Resonance)Cell-free PRMT5:MEP50 complex[1]

Experimental Protocols

PRMT5 Enzymatic Inhibition Assay

This protocol describes a radioactivity-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of LLY-283 against the PRMT5:MEP50 complex in a cell-free system.[1]

Materials:

  • Recombinant human PRMT5:MEP50 complex

  • Peptide substrate (e.g., derived from histone H4)

  • ³H-S-adenosyl methionine (³H-SAM)

  • LLY-283

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA)

  • Scintillation fluid

  • Filter paper and scintillation counter

Procedure:

  • Prepare a serial dilution of LLY-283 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a microplate, combine the PRMT5:MEP50 complex, peptide substrate, and LLY-283 (or DMSO for control).

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the methylated peptide.

  • Wash the filter paper multiple times with ethanol (B145695) to remove unincorporated ³H-SAM.

  • Dry the filter paper and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the LLY-283 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular PRMT5 Inhibition Assay (Western Blot)

This protocol assesses the ability of LLY-283 to inhibit PRMT5 activity within cells by measuring the symmetric dimethylation of a known PRMT5 substrate, SmBB'.[1][2]

Materials:

  • MCF7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LLY-283

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-symmetric dimethyl Arginine (SmBB'-Rme2s), anti-SmBB' (total)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed MCF7 cells in a multi-well plate and allow them to adhere and grow to approximately 40% confluency.[2]

  • Treat the cells with various concentrations of LLY-283 or DMSO for 48 hours.[2]

  • Wash the cells with PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against SmBB'-Rme2s.

  • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total SmBB' as a loading control.

  • Quantify the band intensities. Normalize the SmBB'-Rme2s signal to the total SmBB' signal.

  • Plot the normalized signal against the LLY-283 concentration to determine the cellular IC₅₀.

Mdm4 Alternative Splicing Assay (qPCR)

PRMT5 inhibition affects the alternative splicing of certain mRNAs, such as Mdm4.[1] This protocol quantifies this effect using quantitative PCR (qPCR).

Materials:

  • A375 cells

  • Complete cell culture medium

  • LLY-283

  • DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers specific for Mdm4 exon 6 and a reference gene (e.g., exon 5)

  • qPCR master mix and instrument

Procedure:

  • Treat A375 cells with a dose range of LLY-283 or DMSO.

  • After the desired incubation period, harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers that specifically amplify the spliced variant of Mdm4 (e.g., spanning the exon 5-7 junction, thus detecting exon 6 skipping) and a control region (e.g., within exon 5).

  • Calculate the relative expression of the Mdm4 splice variant, normalized to the reference gene.

  • Plot the change in splicing as a function of LLY-283 concentration to determine the EC₅₀.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[5][6] The principle is that ligand binding increases the thermal stability of the target protein.[5][6]

Materials:

  • Cells expressing PRMT5

  • LLY-283

  • DMSO

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • Centrifuge

  • Western blot equipment

  • Anti-PRMT5 antibody

Procedure:

  • Treat intact cells with LLY-283 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells (e.g., by three freeze-thaw cycles).

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Collect the supernatant and analyze the amount of soluble PRMT5 by Western blot.

  • Plot the amount of soluble PRMT5 against the temperature for both LLY-283-treated and control samples. A shift in the melting curve to a higher temperature in the presence of LLY-283 indicates target engagement.

Visualizations

PRMT5 Signaling Pathway

PRMT5_Signaling_Pathway cluster_input Upstream Regulation cluster_core Core Mechanism cluster_output Downstream Effects LLY_283 LLY-283 PRMT5 PRMT5 LLY_283->PRMT5 Inhibits SAM S-adenosyl methionine (SAM) SAM->PRMT5 Co-substrate Substrates Histone & Non-Histone Substrates (e.g., SmBB') PRMT5->Substrates Methylates Methylation Symmetric Dimethylation (SDMA) Substrates->Methylation Leads to Splicing RNA Splicing Methylation->Splicing Transcription Gene Transcription Methylation->Transcription DNA_Repair DNA Damage Repair Methylation->DNA_Repair Signaling Signal Transduction (e.g., PI3K/AKT) Methylation->Signaling

Caption: Simplified PRMT5 signaling pathway and the inhibitory action of LLY-283.

Experimental Workflow for Cellular Inhibition Assay

Cellular_Inhibition_Workflow Start Start Cell_Culture 1. Seed MCF7 Cells Start->Cell_Culture Treatment 2. Treat with LLY-283 (48 hours) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis WB 4. Western Blot for SmBB'-Rme2s & Total SmBB' Lysis->WB Analysis 5. Quantify Bands & Calculate IC50 WB->Analysis End End Analysis->End

Caption: Workflow for determining the cellular IC₅₀ of LLY-283 by Western blot.

References

Application Notes and Protocols for Studying Calcium Signaling Pathways with GS 283

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS 283 is a valuable pharmacological tool for investigating calcium signaling pathways. It functions as a calcium antagonist and also exhibits weak antagonistic effects on histamine (B1213489) H1 and muscarinic receptors.[1][2] This dual activity makes it particularly useful for dissecting the roles of calcium influx versus G-protein coupled receptor (GPCR) signaling in various physiological processes, especially in smooth muscle contraction. These application notes provide detailed protocols for utilizing this compound to study its effects on intracellular calcium mobilization and smooth muscle contractility.

Pharmacological Profile of this compound

This compound has been characterized as a Ca2+ antagonist that inhibits contractions in tracheal smooth muscle induced by various stimuli.[1][2] At higher concentrations, it can completely abolish contractions induced by the muscarinic agonist carbachol, even in the absence of extracellular calcium, suggesting an effect on intracellular calcium release or downstream signaling pathways.[1][2]

Table 1: Summary of this compound Pharmacological Activity

TargetActivitySpecies/TissueObserved Effect
Calcium ChannelsAntagonistGuinea Pig & Rat Tracheal Smooth MuscleInhibition of Ca2+-induced contractions.
Histamine H1 ReceptorsWeak AntagonistGuinea Pig Tracheal Smooth MuscleInhibition of histamine-induced contractions.
Muscarinic ReceptorsWeak AntagonistGuinea Pig & Rat Tracheal Smooth MuscleInhibition of carbachol-induced contractions.

Key Applications

  • Investigation of Calcium Influx Pathways: this compound can be used to block voltage-gated or store-operated calcium channels, allowing researchers to determine the contribution of extracellular calcium influx to a specific cellular response.

  • Decoupling GPCR Signaling from Calcium Influx: Due to its activity at histamine and muscarinic receptors, this compound can be used in conjunction with specific agonists to study the components of GPCR-mediated calcium signaling that are independent of extracellular calcium entry.

  • Studies of Smooth Muscle Physiology: The inhibitory effects of this compound on smooth muscle contraction make it a useful tool for studying the mechanisms of bronchoconstriction and vasodilation.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Mobilization using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium concentration in cultured cells in response to a stimulus, and how to assess the inhibitory effect of this compound.

Materials:

  • This compound (CAS 149440-36-8)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • HEPES

  • Agonist of interest (e.g., histamine, carbachol)

  • Cultured cells (e.g., human bronchial smooth muscle cells)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with an injector

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Ca2+. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersal.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Pre-incubation with this compound:

    • Prepare various concentrations of this compound in HBSS.

    • Add 100 µL of the this compound solution or vehicle control to the respective wells.

    • Incubate for a predetermined amount of time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measurement of Calcium Response:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Record a baseline fluorescence reading for a short period.

    • Using the plate reader's injector, add the agonist of interest to stimulate the cells.

    • Continue recording the fluorescence signal to measure the change in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The data is often presented as the ratio ΔF/F0.

    • Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound to determine its inhibitory effect.

Table 2: Illustrative Data Presentation for Intracellular Calcium Assay

This compound Concentration (µM)Agonist (e.g., Histamine) EC50 (nM)Maximum Response (% of control)
0 (Vehicle)100100
150080
10250050
100>1000020

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Protocol 2: Isolated Tracheal Smooth Muscle Contraction Assay

This ex vivo protocol is used to assess the effect of this compound on the contractility of airway smooth muscle.

Materials:

  • This compound

  • Agonists (e.g., histamine, carbachol)

  • Krebs-Henseleit solution

  • Animal tissue (e.g., guinea pig or rat trachea)

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved protocols.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

    • Clean the trachea of connective tissue and cut it into rings.

  • Mounting the Tissue:

    • Mount the tracheal rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

    • Connect the rings to force transducers to measure isometric tension.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Inducing Contraction:

    • Construct a cumulative concentration-response curve for an agonist (e.g., histamine or carbachol) by adding increasing concentrations of the agonist to the organ bath.

  • Testing the Effect of this compound:

    • After washing out the agonist and allowing the tissue to return to baseline, incubate the tracheal rings with a specific concentration of this compound for a set period (e.g., 30 minutes).

    • Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

  • Data Analysis:

    • Measure the contractile force generated in response to the agonist.

    • Compare the concentration-response curves in the absence and presence of this compound to determine its inhibitory effect (e.g., by calculating the pA2 value).

Table 3: Illustrative Data Presentation for Smooth Muscle Contraction Assay

AgonistThis compound Concentration (µM)Agonist EC50 (nM)Maximum Contraction (% of control)
Histamine0 (Vehicle)200100
1100075
10800040
Carbachol0 (Vehicle)50100
130085
10200055

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Visualizations

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Histamine, Acetylcholine) GPCR GPCR (H1R / MR) Agonist->GPCR Binds Gq Gq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_Channel Ca2+ Channel Ca_cyto [Ca2+]i Increase Ca_Channel->Ca_cyto Influx GS283_target1 This compound GS283_target1->Ca_Channel Inhibits GS283_target2 This compound GS283_target2->GPCR Weakly Inhibits Ca_ER Ca2+ (from ER) IP3R->Ca_ER Opens Ca_ER->Ca_cyto Ca_cyto->PKC Activates Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to PKC->Contraction Leads to ER ER Ca2+ Store

Figure 1: Simplified signaling pathway of GPCR-mediated calcium release and smooth muscle contraction, indicating the points of inhibition by this compound.

Experimental_Workflow_Calcium_Assay start Start plate_cells Plate cells in 96-well plate start->plate_cells load_dye Load cells with Fluo-4 AM plate_cells->load_dye wash_cells1 Wash cells to remove excess dye load_dye->wash_cells1 add_gs283 Add this compound or vehicle (Pre-incubation) wash_cells1->add_gs283 measure_baseline Measure baseline fluorescence add_gs283->measure_baseline add_agonist Inject agonist and measure fluorescence change measure_baseline->add_agonist analyze_data Analyze data (ΔF/F0) add_agonist->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the intracellular calcium mobilization assay using Fluo-4 AM to assess the inhibitory effect of this compound.

Experimental_Workflow_Contraction_Assay start Start dissect_tissue Dissect and prepare tracheal rings start->dissect_tissue mount_tissue Mount tissue in organ bath dissect_tissue->mount_tissue equilibrate Equilibrate tissue under tension mount_tissue->equilibrate agonist_crc Generate baseline agonist concentration-response curve equilibrate->agonist_crc washout Washout agonist agonist_crc->washout add_gs283 Incubate with this compound or vehicle washout->add_gs283 agonist_crc_gs283 Generate agonist concentration- response curve with this compound add_gs283->agonist_crc_gs283 analyze_data Analyze and compare response curves agonist_crc_gs283->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the isolated tracheal smooth muscle contraction assay to evaluate the effect of this compound.

References

Application Notes and Protocols for Measuring LLY-283 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] Dysregulation and overexpression of PRMT5 are implicated in the pathogenesis of numerous cancers, including glioblastoma, lymphoma, and breast cancer, making it an attractive therapeutic target.[1]

LLY-283 is a potent and selective, orally available small molecule inhibitor of PRMT5.[1][3] It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, directly binding to the SAM pocket of the PRMT5:MEP50 complex.[1][4] This inhibition blocks the methylation of PRMT5 substrates, leading to anti-proliferative effects and tumor growth inhibition in preclinical cancer models.[1][5] These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of LLY-283.

In Vitro Efficacy: Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of LLY-283 on the PRMT5 enzyme complex. Modern non-radioactive, high-throughput assays are preferred for their safety and efficiency.

Protocol 1.1: PRMT5 Enzymatic Inhibition Assay (AptaFluor SAH Detection)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of SAM-dependent methyltransferases.[6]

Principle: The AptaFluor assay utilizes an RNA aptamer (riboswitch) that selectively binds to SAH.[6] This binding event is detected using a TR-FRET readout, where the amount of SAH produced is directly proportional to the PRMT5 activity. Inhibition of PRMT5 by LLY-283 results in a decreased SAH concentration and a corresponding reduction in the FRET signal.

Materials:

  • Recombinant human PRMT5/MEP50 complex (BPS Bioscience, #51045)

  • Histone H4 peptide substrate (e.g., Biotinylated H4 peptide)

  • S-Adenosyl-L-Methionine (SAM)

  • LLY-283 (and inactive diastereomer LLY-284 as a negative control)

  • AptaFluor® SAH Methyltransferase Assay Kit (BellBrook Labs)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • 384-well, low-volume, white plates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of LLY-283 in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Reaction Setup:

    • Add 2.5 µL of diluted LLY-283, control compound, or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 5 µL of a 2X PRMT5/MEP50 and substrate solution (prepared in Assay Buffer). Final concentrations should be optimized, e.g., 5 nM PRMT5 and 5 µM Histone H4 peptide.

    • Initiate the reaction by adding 2.5 µL of 4X SAM solution (prepared in Assay Buffer). A typical final concentration is 5 µM, which is near the Km for many methyltransferases.

  • Incubation: Mix the plate gently and incubate at 30°C for 90 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Quenching and Detection:

    • Add 5 µL of Enzyme Stop Reagent from the AptaFluor kit.

    • Add 5 µL of SAH Detection Mix from the AptaFluor kit.

  • Final Incubation and Measurement: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a TR-FRET plate reader according to the manufacturer's instructions.

Data Analysis:

  • Convert raw TR-FRET ratios to SAH concentration using a standard curve.

  • Plot the percentage of PRMT5 inhibition versus the log concentration of LLY-283.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Data Presentation: LLY-283 Biochemical Activity
CompoundTargetAssay FormatSubstrateIC₅₀ (nM)Reference
LLY-283 PRMT5/MEP50BiochemicalPeptide22 ± 3[1]
LLY-284 PRMT5/MEP50BiochemicalPeptide>25,000[1]

In Vitro Efficacy: Cell-Based Assays

Cell-based assays are crucial for confirming that the compound can penetrate cells, engage its target, and exert a biological effect.

Protocol 2.1: Cellular PRMT5 Activity (SDMA Western Blot)

Principle: LLY-283 inhibits PRMT5 in cells, leading to a decrease in the symmetric dimethylation of its substrates, such as the spliceosomal protein SmB/B'.[1] This reduction can be quantified by Western blotting using an antibody that specifically recognizes the symmetric dimethylarginine (SDMA) mark.

Materials:

  • Cancer cell line (e.g., A375 melanoma, Z-138 mantle cell lymphoma)

  • Complete cell culture medium

  • LLY-283

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary Antibodies: Anti-pan-SDMA (e.g., Cell Signaling Technology), Anti-SmB/B', Anti-Vinculin or β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., Bio-Rad ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of LLY-283 (e.g., 0, 10, 50, 100, 500 nM) for 48-72 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-SDMA, 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the SDMA signal to the loading control.

Protocol 2.2: MDM4 Alternative Splicing Analysis (RT-qPCR)

Principle: PRMT5 inhibition by LLY-283 induces the skipping of exon 6 in the pre-mRNA of MDM4, a negative regulator of p53.[1][7] This results in a shift from the full-length, p53-inhibitory isoform (MDM4-FL) to a short, unstable isoform (MDM4-S), leading to p53 activation.[7][8] This splicing event can be quantified using reverse transcription quantitative PCR (RT-qPCR).

Materials:

  • Cancer cell line (e.g., A549 lung cancer)

  • LLY-283

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Primers designed to specifically amplify MDM4-FL and MDM4-S isoforms, or primers flanking exon 6 to detect both.

    • Forward Primer (Exon 5): 5'-AGCAGCAGTGAATCCAGATGA-3'

    • Reverse Primer (Exon 7): 5'-TGCATAAGGTTGTAGGCATCTG-3' (This will amplify a larger product for MDM4-FL and a smaller product for MDM4-S, distinguishable on a gel). For qPCR, specific junctional primers are recommended.

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with LLY-283 as described in Protocol 2.1. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using SYBR Green master mix, cDNA template, and specific primers for MDM4 isoforms and a housekeeping gene (e.g., GAPDH).

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the results using the ΔΔCt method. Calculate the ratio of MDM4-S to MDM4-FL expression, normalized to the housekeeping gene.

Protocol 2.3: Cell Proliferation Assay

Principle: The anti-proliferative effect of LLY-283 is measured by assessing cell viability or metabolic activity after a period of drug exposure. The MTT assay, which measures mitochondrial reductase activity, is a common method.

Materials:

  • Cancer cell line

  • 96-well clear-bottom plates

  • LLY-283

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or HCl in isopropanol)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of LLY-283 for 72-96 hours. Include vehicle-only wells as a negative control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm on a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated controls. Plot the percentage of cell viability versus the log concentration of LLY-283 and calculate the IC₅₀ value using a non-linear regression curve fit.

Data Presentation: LLY-283 Cellular Activity
Cell LineCancer TypeAssayIC₅₀ (nM)Reference
Z-138Mantle Cell LymphomaProliferation< 100[5]
A375MelanomaMDM4 Splicing25 ± 1[1]
VariousMultipleProliferationBroad Activity[1]

In Vivo Efficacy: Animal Models

In vivo studies are the definitive step to evaluate the therapeutic potential of LLY-283 in a physiological context.

Protocol 3.1: Human Tumor Xenograft Model

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with LLY-283, and the effect on tumor growth is monitored over time.[1] Pharmacodynamic markers can be assessed in tumor tissue at the end of the study.

Materials:

  • Immunocompromised mice (e.g., SCID or NSG mice)

  • Human cancer cell line (e.g., A375) suspended in Matrigel/PBS

  • LLY-283 formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Anesthesia and surgical tools for tissue collection

Procedure:

  • Tumor Implantation: Subcutaneously inject approximately 5-10 x 10⁶ cancer cells in 100 µL of PBS/Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice for tumor growth. Begin treatment when tumors reach an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle control, LLY-283 at 20 mg/kg). Administer the compound or vehicle daily via oral gavage for a predetermined period (e.g., 28 days).[1]

  • Efficacy Measurement:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or at specific time points), euthanize a subset of mice a few hours after the final dose.

    • Excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis (as in Protocol 2.1) or fix in formalin for immunohistochemistry (IHC) to assess SDMA levels.[9]

Data Presentation: LLY-283 In Vivo Study Design
ParameterDescription
Animal Model SCID mice bearing A375 human melanoma xenografts
Treatment Groups 1. Vehicle (0.5% methylcellulose, p.o., QD) 2. LLY-283 (20 mg/kg, p.o., QD)
Dosing Duration 28 days
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoint Body weight change (tolerability)
Pharmacodynamics Reduction of SDMA levels in tumor tissue via Western Blot/IHC

Visualizations

LLY-283_Mechanism_of_Action cluster_inhibition Effect of LLY-283 LLY283 LLY-283 PRMT5 PRMT5/MEP50 Complex LLY283->PRMT5 Inhibits SAH SAH PRMT5->SAH MethylatedSubstrate Symmetrically Dimethylated Substrate (SDMA) PRMT5->MethylatedSubstrate Methylates MDM4_S MDM4-S mRNA (unstable) PRMT5->MDM4_S Inhibition promotes Exon 6 Skipping SAM SAM SAM->PRMT5 Cofactor Substrate Protein Substrate (e.g., Sm proteins) Substrate->PRMT5 Spliceosome Spliceosome Assembly & Function MethylatedSubstrate->Spliceosome Promotes MDM4_FL MDM4-FL mRNA (stable) Spliceosome->MDM4_FL Promotes Splicing to MDM4_preRNA MDM4 pre-mRNA MDM4_preRNA->Spliceosome p53_inhibition p53 Inhibition MDM4_FL->p53_inhibition Leads to p53_activation p53 Activation MDM4_S->p53_activation Leads to Proliferation Tumor Cell Proliferation p53_inhibition->Proliferation Promotes Apoptosis Apoptosis p53_activation->Apoptosis Induces Biochemical_Assay_Workflow start Start step1 Prepare serial dilution of LLY-283 start->step1 step2 Add compound, PRMT5 enzyme, and substrate to 384-well plate step1->step2 step3 Initiate reaction with SAM step2->step3 step4 Incubate at 30°C for 90 min step3->step4 step5 Stop reaction and add TR-FRET detection reagents step4->step5 step6 Incubate at RT for 60 min step5->step6 step7 Read plate on TR-FRET reader step6->step7 step8 Analyze data and calculate IC50 value step7->step8 end End step8->end In_Vivo_Xenograft_Workflow start Start step1 Implant human cancer cells subcutaneously in mice start->step1 step2 Monitor tumor growth until average volume is 150-200 mm³ step1->step2 step3 Randomize mice into treatment and vehicle groups step2->step3 step4 Dose daily with LLY-283 or vehicle for 28 days step3->step4 step5 Measure tumor volume and body weight 2-3 times/week step4->step5 During treatment step6 Euthanize mice at study end step5->step6 step8 Analyze tumor growth inhibition (TGI) step5->step8 step7 Collect tumors for pharmacodynamic analysis (SDMA) step6->step7 end End step7->end step8->end

References

Application Notes and Protocols for Investigating Histamine Receptor Function Using GS 283

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS 283 is a compound recognized for its activity as a calcium (Ca2+) antagonist. In addition to this primary function, it has been identified as a weak blocker of histamine (B1213489) and muscarinic receptors. Evidence suggests that this compound can inhibit histamine-induced contractions of tracheal smooth muscle in guinea pigs, indicating a likely interaction with histamine H1 receptors which are known to mediate smooth muscle contraction.[1]

These application notes provide a comprehensive guide for researchers interested in thoroughly characterizing the interaction of this compound with histamine receptors. The following sections detail the signaling pathways of the four main histamine receptor subtypes, present recommended experimental protocols to determine the binding affinity and functional activity of this compound, and provide templates for data presentation.

Histamine Receptor Signaling Pathways

Histamine exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Understanding their signaling mechanisms is crucial for interpreting the effects of compounds like this compound.

Histamine H1 Receptor (H1R) Signaling

The H1 receptor primarily couples to Gq/11 proteins. Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the characteristic H1R-driven responses such as smooth muscle contraction and inflammatory reactions.

H1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2+ CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->CellularResponse leads to PKC->CellularResponse leads to

Histamine H1 Receptor Signaling Pathway
Histamine H2 Receptor (H2R) Signaling

The H2 receptor is coupled to Gs proteins. Histamine binding to the H2 receptor activates the Gs protein, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses, most notably the secretion of gastric acid.

H2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse phosphorylates targets leading to

Histamine H2 Receptor Signaling Pathway
Histamine H3 Receptor (H3R) Signaling

The H3 receptor is coupled to Gi/o proteins. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inhibiting N-type voltage-gated calcium channels. The H3 receptor primarily functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters.

H3R_Signaling cluster_membrane Presynaptic Terminal cluster_cytoplasm Cytoplasm Histamine Histamine H3R H3 Receptor Histamine->H3R Gio Gi/o H3R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits (α subunit) Ca_Channel Ca2+ Channel Gio->Ca_Channel inhibits (βγ subunits) cAMP_down [cAMP]i ↓ AC->cAMP_down Neurotransmitter_Release Neurotransmitter Release ↓ Ca_Channel->Neurotransmitter_Release reduced Ca2+ influx leads to cAMP_down->Neurotransmitter_Release leads to

Histamine H3 Receptor Signaling Pathway
Histamine H4 Receptor (H4R) Signaling

Similar to the H3 receptor, the H4 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Additionally, H4 receptor activation can mobilize intracellular calcium stores and activate MAP kinase pathways. This receptor is primarily expressed on cells of the immune system and is involved in inflammatory and immune responses.

H4R_Signaling cluster_membrane Immune Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R H4 Receptor Histamine->H4R Gio Gi/o H4R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Ca2_cyto [Ca2+]i ↑ Gio->Ca2_cyto leads to MAPK MAPK Pathway Gio->MAPK activates cAMP_down [cAMP]i ↓ AC->cAMP_down CellularResponse Immune Response (e.g., Chemotaxis) cAMP_down->CellularResponse modulates Ca2_cyto->CellularResponse leads to MAPK->CellularResponse leads to

Histamine H4 Receptor Signaling Pathway

Experimental Protocols

To elucidate the activity of this compound at histamine receptors, a series of binding and functional assays are recommended. The following protocols are designed to be adaptable for the characterization of this compound.

Experimental Workflow

Experimental_Workflow start Start: Characterize this compound binding_assay Radioligand Binding Assay (Determine Ki for H1, H2, H3, H4) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays ca_assay Calcium Mobilization Assay (H1R - Determine IC50) functional_assays->ca_assay Gq-coupled camp_assay cAMP Accumulation Assay (H2R, H4R - Determine IC50) functional_assays->camp_assay Gs/Gi-coupled gtp_assay GTPγS Binding Assay (H3R - Determine IC50) functional_assays->gtp_assay Gi-coupled data_analysis Data Analysis and Interpretation ca_assay->data_analysis camp_assay->data_analysis gtp_assay->data_analysis end End: Profile of this compound at Histamine Receptors data_analysis->end

Workflow for Characterizing this compound
Protocol 1: Radioligand Binding Assay for Histamine Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the four human histamine receptor subtypes (H1, H2, H3, and H4).

Objective: To quantify the affinity of this compound for histamine receptors by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing one of the human histamine receptors (H1R, H2R, H3R, or H4R).

  • Radioligands:

    • For H1R: [³H]-mepyramine

    • For H2R: [³H]-tiotidine

    • For H3R: [³H]-Nα-methylhistamine or [¹²⁵I]-iodoproxyfan

    • For H4R: [³H]-histamine or a specific H4R radioligand

  • This compound stock solution (in DMSO)

  • Non-specific binding control (e.g., high concentration of a known antagonist for each receptor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of this compound in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • This compound dilution or vehicle (for total binding) or non-specific control

    • Radioligand at a concentration near its Kd

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay for H1 Receptor Function

This assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium, a hallmark of H1 receptor activation.

Objective: To determine the functional antagonist potency (IC50) of this compound at the H1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Histamine solution

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a specified period.

  • Histamine Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a concentration of histamine that elicits a submaximal response (e.g., EC80) and continue to measure fluorescence over time.

  • Data Acquisition: Record the peak fluorescence intensity after histamine addition.

Data Analysis:

  • Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of this compound.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: cAMP Accumulation Assay for H2 and H4 Receptor Function

This protocol assesses the ability of this compound to modulate cAMP levels in cells expressing H2 (Gs-coupled) or H4 (Gi/o-coupled) receptors.

Objective: To determine the functional antagonist potency (IC50) of this compound at H2 and H4 receptors.

Materials:

  • HEK293 or CHO cells stably expressing either the human H2 or H4 receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Histamine solution

  • Forskolin (B1673556) (for H4 receptor assay)

  • This compound stock solution (in DMSO)

  • 96-well plates

Procedure for H2 Receptor (Gs-coupled):

  • Cell Plating: Seed H2R-expressing cells into 96-well plates.

  • Pre-incubation: Pre-incubate the cells with serial dilutions of this compound in stimulation buffer.

  • Stimulation: Add a submaximal concentration (e.g., EC80) of histamine to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.

Procedure for H4 Receptor (Gi/o-coupled):

  • Cell Plating: Seed H4R-expressing cells into 96-well plates.

  • Pre-incubation: Pre-incubate the cells with serial dilutions of this compound in stimulation buffer.

  • Stimulation: Add a concentration of forskolin to induce cAMP production, followed by the addition of a submaximal concentration (e.g., EC80) of histamine to inhibit cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels.

Data Analysis:

  • For the H2 receptor, calculate the percentage of inhibition of histamine-stimulated cAMP production.

  • For the H4 receptor, calculate the percentage of reversal of histamine-induced inhibition of forskolin-stimulated cAMP production.

  • Plot the results against the log concentration of this compound to determine the IC50 values.

Protocol 4: [³⁵S]GTPγS Binding Assay for H3 Receptor Function

This assay measures the functional consequence of H3 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Objective: To determine the functional antagonist potency (IC50) of this compound at the H3 receptor.

Materials:

  • Cell membranes from cells stably expressing the human H3 receptor.

  • [³⁵S]GTPγS

  • GTPγS (unlabeled, for non-specific binding)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Histamine solution

  • This compound stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, and serial dilutions of this compound.

  • Agonist Stimulation: Add a submaximal concentration (e.g., EC80) of histamine.

  • Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a specified time.

  • Termination and Harvesting: Stop the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity.

Data Analysis:

  • Calculate the percentage of inhibition of histamine-stimulated [³⁵S]GTPγS binding for each concentration of this compound.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Data Presentation

The quantitative data obtained from the above protocols should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Binding Affinity of this compound for Human Histamine Receptors

Receptor SubtypeRadioligandKi (nM) of this compound
H1[³H]-mepyramineInsert Value
H2[³H]-tiotidineInsert Value
H3[³H]-Nα-methylhistamineInsert Value
H4[³H]-histamineInsert Value

Table 2: Functional Antagonist Potency of this compound at Human Histamine Receptors

Receptor SubtypeFunctional AssayIC50 (nM) of this compound
H1Calcium MobilizationInsert Value
H2cAMP AccumulationInsert Value
H3[³⁵S]GTPγS BindingInsert Value
H4cAMP AccumulationInsert Value

Conclusion

The provided application notes and protocols offer a robust framework for the detailed investigation of this compound's interaction with histamine receptors. By systematically performing these binding and functional assays, researchers can accurately determine the affinity and potency of this compound at each histamine receptor subtype. This information is critical for understanding its mechanism of action and for guiding further drug development efforts. The structured data presentation will allow for a clear assessment of the compound's selectivity profile and its potential as a tool for studying histamine receptor function or as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GS-283 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "GS-283" is not publicly available. This technical support guide is based on the established knowledge of small molecule kinase inhibitors, using a hypothetical MEK1/2 inhibitor, "GS-283," as an example. The principles and methodologies described are broadly applicable for optimizing the concentration of novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for GS-283 in cell-based assays?

A1: For a novel inhibitor like GS-283, it is crucial to first establish a dose-response curve. A common practice is to start with a wide, logarithmic dilution series. A suggested starting range is from 1 nM to 10 µM.[1] This broad range will help identify the effective concentration window for inhibiting the target and observing a phenotypic effect in your specific cell line and assay.

Q2: How do I determine the IC50 value of GS-283 for cell viability?

A2: The half-maximal inhibitory concentration (IC50) for cell viability is a key parameter to quantify the potency of GS-283.[2] This can be determined using a cell viability assay such as the MTT or CellTiter-Glo assay. The basic principle involves treating cells with a serial dilution of the compound and measuring cell viability after a set incubation period (e.g., 48 or 72 hours).[3] The resulting data are plotted as percent viability versus the logarithm of the inhibitor concentration to calculate the IC50 value from the dose-response curve.[3]

Q3: My cells are showing high levels of toxicity even at low concentrations. What could be the cause?

A3: High cytotoxicity can stem from several factors:

  • Off-target effects: The compound may be inhibiting other essential kinases or cellular proteins.[4]

  • Solvent toxicity: Ensure the final concentration of the solvent (typically DMSO) is low (≤ 0.1%) in your culture medium, as higher concentrations can be toxic to cells.[1]

  • Compound instability: The compound may be degrading into toxic byproducts. Ensure proper storage and handle the compound as recommended.[1]

  • Cell line sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the target pathway or to the compound itself.

A recommended troubleshooting step is to run a vehicle control (cells treated with the solvent alone) to rule out solvent-induced toxicity.[1]

Q4: I am not observing any inhibition of my downstream target (e.g., phosphorylated ERK) after GS-283 treatment. What should I do?

A4: If you are not seeing the expected downstream effect, consider the following:

  • Concentration is too low: The concentrations you have tested may be below the effective dose for target engagement in a cellular context. Try testing a higher concentration range.[1]

  • Incubation time is too short: The kinetics of target inhibition and downstream signaling can vary. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal treatment duration.[5]

  • Compound inactivity: Verify the integrity of your compound stock. Prepare fresh dilutions for each experiment.[1]

  • Cellular context: The target may not be activated in your cell line under the culture conditions used. Consider stimulating the pathway (e.g., with a growth factor like EGF or FGF) to induce a robust signal for inhibition.

  • Assay sensitivity: Ensure your detection method (e.g., Western blot) is sensitive enough to detect the changes in phosphorylation.[6]

Data Presentation

Effective optimization requires careful analysis of quantitative data. Below are examples of how to structure your experimental results.

Table 1: Hypothetical IC50 Values of GS-283 in Various Cancer Cell Lines

Cell LineCancer TypeBRAF StatusIC50 (nM)Standard Deviation
A375MelanomaV600E Mutant25± 4.2
HT-29ColorectalV600E Mutant45± 6.8
MCF-7BreastWild-Type850± 55.1
HCT116ColorectalWild-Type>10,000N/A

Table 2: Effect of GS-283 on ERK Phosphorylation in A375 Cells

TreatmentConcentration (nM)p-ERK1/2 (Normalized Intensity)Standard Deviation
Untreated Control01.00± 0.12
GS-283100.65± 0.09
GS-283500.15± 0.04
GS-2832500.02± 0.01

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs.

MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation GS283 GS-283 GS283->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of GS-283 on MEK1/2.

IC50_Workflow start_node start_node process_node process_node data_node data_node end_node end_node A Start: Seed Cells in 96-well Plate B Allow cells to adhere (e.g., 24 hours) A->B D Treat cells with GS-283 and vehicle control B->D C Prepare serial dilutions of GS-283 C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Add viability reagent (e.g., MTT, CellTiter-Glo) E->F G Measure signal (Absorbance/Luminescence) F->G H Plot dose-response curve and calculate IC50 G->H I End: Determine IC50 H->I

Caption: Experimental workflow for determining the IC50 value of GS-283.

Troubleshooting_Logic issue issue cause cause solution solution start Issue: No observable effect of GS-283 cause1 Concentration too low? start->cause1 cause2 Compound instability? start->cause2 cause3 Insensitive cell line or assay? start->cause3 sol1 Solution: Test higher concentration range (e.g., up to 25 µM) cause1->sol1 sol2 Solution: Prepare fresh dilutions; Verify proper storage (-80°C) cause2->sol2 sol3 Solution: Confirm target expression; Use positive control inhibitor cause3->sol3

Caption: Troubleshooting logic for lack of GS-283 efficacy in experiments.

Experimental Protocols

Protocol 1: Determining Cell Viability IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of GS-283 that inhibits cell viability by 50%.[2][3][7]

Materials:

  • GS-283 stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line of interest (e.g., A375)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[3]

  • DMSO[3]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.[7]

    • Seed 1,000–10,000 cells per well in 100 µL of complete medium in a 96-well plate.[7] The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.[7]

  • Compound Treatment:

    • Prepare a 2X serial dilution of GS-283 in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 20 µM, resulting in a 10 µM final concentration).[1]

    • Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control.[3]

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of GS-283.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C, 5% CO2.[1]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

    • After incubation, carefully aspirate the medium from each well without disturbing the crystals.[7]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the GS-283 concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[3]

Protocol 2: Western Blot for p-ERK Inhibition

This protocol describes how to verify the on-target effect of GS-283 by measuring the inhibition of ERK1/2 phosphorylation.[5][6]

Materials:

  • 6-well cell culture plates

  • GS-283 and appropriate vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • PVDF membrane

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[5]

    • (Optional) Starve cells in serum-free medium for 12-24 hours to reduce basal pathway activation.[5]

    • Treat cells with varying concentrations of GS-283 (e.g., 0, 10, 50, 250 nM) for the desired time (e.g., 2 hours).[5]

    • If applicable, stimulate the pathway with a growth factor 15-30 minutes before lysis.

  • Protein Lysate Preparation:

    • Wash cells twice with ice-cold PBS.[5]

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[5]

    • Incubate on ice for 30 minutes, vortexing periodically.[5]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[5]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer. Heat at 95°C for 5 minutes.[5]

    • Load samples onto a polyacrylamide gel and perform electrophoresis.[5]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[6]

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6]

    • Wash the membrane 3 times with TBST for 10 minutes each.[6]

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[6]

    • Wash again as in the previous step.

    • Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[5]

  • Stripping and Reprobing:

    • To ensure equal protein loading, strip the membrane using a stripping buffer and re-probe for total ERK and a loading control like GAPDH or β-actin.[6]

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.[5]

    • Normalize the p-ERK band intensity to the total ERK or loading control band intensity. Express the results as a fold change relative to the untreated control.[5]

References

Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "GS 283" is not a widely recognized public identifier. This guide provides general strategies for troubleshooting off-target effects of small molecule inhibitors, with specific examples referencing publicly available data for similar compounds, such as the PRMT5 inhibitor LLY-283 and the RAF/EGFR inhibitor BGB-283, which may share nomenclature similarities.

Frequently Asked Questions (FAQs)

Q1: My experimental results with my small molecule inhibitor are inconsistent with its known on-target activity. How do I begin to investigate potential off-target effects?

A1: Inconsistencies between expected and observed phenotypes are a common indicator of potential off-target effects. A systematic approach is crucial to dissect these observations.

Initial Steps:

  • Confirm Compound Identity and Purity: Verify the chemical identity, purity, and stability of your compound batch using methods like LC-MS and NMR. Degradants or impurities can have their own biological activities.

  • Titrate the Compound: Perform a dose-response curve for your observed phenotype. Off-target effects may occur at different concentration ranges than on-target effects. Potency in cellular assays should ideally correlate with in vitro biochemical potency. Inhibitors showing effects only at high concentrations (>10 μM) are more likely to be acting non-specifically.[1]

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same protein but has a different chemical structure.[2] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Negative Control Compound: Use a structurally similar but inactive analog of your compound. This can help differentiate specific off-target effects from non-specific cytotoxicity or chemotype-related effects. For example, LLY-284 is a diastereomer of the PRMT5 inhibitor LLY-283 and is significantly less active, making it a suitable negative control.[3]

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

This guide provides a workflow for determining if an observed cellular phenotype is a result of inhibiting the intended target.

Experimental Workflow: On-Target vs. Off-Target Validation

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Advanced On-Target Validation cluster_3 Conclusion A Unexpected Phenotype Observed with Small Molecule Inhibitor B Confirm Compound Identity, Purity, and Stability A->B C Perform Dose-Response Curve A->C D Use Structurally Unrelated Inhibitor for the Same Target B->D C->D E Use Inactive Analog (Negative Control) D->E F Rescue Experiment: Overexpress Wild-Type or Resistant Mutant Target E->F G Target Knockdown/Knockout: (siRNA, shRNA, CRISPR) Does it mimic the phenotype? E->G H Phenotype is Likely On-Target F->H Phenotype Rescued I Phenotype is Likely Off-Target F->I Phenotype Not Rescued G->H Phenotype Mimicked G->I Phenotype Not Mimicked

Caption: Workflow for validating on-target vs. off-target effects.

Detailed Methodologies:

  • Rescue Experiments:

    • Objective: To determine if the observed phenotype can be reversed by re-introducing the target protein.

    • Protocol:

      • Transfect or transduce cells with a vector expressing either the wild-type target protein or a mutant version of the target that your inhibitor cannot bind to.

      • Treat the modified cells and control cells (expressing an empty vector) with your inhibitor.

      • Assess if the expression of the wild-type or resistant mutant protein prevents the inhibitor-induced phenotype. A successful rescue strongly indicates an on-target effect.[2]

  • Target Knockdown/Knockout:

    • Objective: To see if genetic removal or reduction of the target protein mimics the phenotype observed with the inhibitor.

    • Protocol:

      • Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.

      • Confirm target knockdown/knockout via qPCR or Western blot.

      • Observe if the cells exhibit the same phenotype as when treated with the inhibitor. A matching phenotype supports an on-target mechanism.

Q2: I suspect my inhibitor is hitting other kinases (or other protein families). How can I identify these off-targets?

A2: Identifying specific off-targets requires broader screening approaches.

Recommended Strategies:

  • In Silico Profiling: Computational methods can predict potential off-targets by comparing the structure of your compound against databases of protein binding sites.[4][5] This can provide a preliminary list of candidates for experimental validation.

  • Biochemical Profiling: Screen your inhibitor against a panel of purified proteins from the same family (e.g., a kinome panel if your primary target is a kinase). These services are commercially available and provide quantitative data (IC50 or Ki values) on interactions with hundreds of kinases.

  • Cell-Based Thermal Shift Assays (CETSA): This method assesses target engagement in a cellular environment. It is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. Changes in the thermal stability of proteins in the presence of your inhibitor can identify targets and off-targets.

  • Affinity Chromatography/Mass Spectrometry: Immobilize your inhibitor on a solid support and use it to "pull down" interacting proteins from cell lysates. The bound proteins are then identified by mass spectrometry.

Experimental Workflow: Off-Target Identification

G A Suspicion of Off-Target Effects B In Silico Profiling (Computational Prediction) A->B C Biochemical Profiling (e.g., Kinome Scan) A->C D Cell-Based Target Engagement (e.g., CETSA) A->D E Affinity Chromatography- Mass Spectrometry A->E F Generate List of Potential Off-Targets B->F C->F D->F E->F G Validate Hits with Secondary Assays F->G H Characterize Functional Consequences of Off-Target Binding G->H

Caption: A systematic approach to identifying off-target proteins.

Data Presentation: Quantitative Analysis of Example Inhibitors

The following tables summarize publicly available data for LLY-283 and BGB-283, which can serve as a reference for the types of data to generate for your own compound.

Table 1: In Vitro Potency and Selectivity of LLY-283 (PRMT5 Inhibitor)

Assay TypeTarget/Cell LineIC50Reference
Enzymatic AssayPRMT522 ± 3 nM[3]
Cellular Assay (SmB/B' Methylation)Z-138 cells25 ± 1 nM[3]
Antiproliferative AssayA375 (melanoma)0.1 µM[3]
Antiproliferative AssayZ-138 (lymphoma)0.03 µM[3]

Table 2: Kinase and Cellular Activity of BGB-283 (RAF/EGFR Inhibitor)

Target/Cell LineAssay TypeIC50/ActivityReference
BRAF (V600E)Enzymatic AssayNot specified, potent inhibitor[6]
EGFREnzymatic AssayNot specified, potent inhibitor[6]
BRAF (V600E) colorectal cancer cellsCellular ProliferationPreferential inhibition[6]
BRAF (V600E) xenograftsIn Vivo Antitumor ActivityDose-dependent tumor growth inhibition[6][7]

Signaling Pathways and Potential Off-Target Considerations

BGB-283: A RAF and EGFR Inhibitor

BGB-283 is designed to inhibit both BRAF, a key component of the MAPK/ERK signaling pathway, and EGFR. In BRAF-mutated colorectal cancers, inhibition of BRAF alone can lead to feedback activation of EGFR, which reactivates the MAPK pathway and confers resistance. By co-targeting both, BGB-283 aims to overcome this resistance mechanism.[6]

Simplified MAPK Signaling and BGB-283 Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates BRAF->EGFR Feedback Activation MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Activates BGB283_EGFR BGB-283 BGB283_EGFR->EGFR Inhibits BGB283_BRAF BGB-283 BGB283_BRAF->BRAF Inhibits

Caption: BGB-283 inhibits both BRAF and feedback activation of EGFR.

Troubleshooting Consideration: If a phenotype persists even with confirmed on-target inhibition of both BRAF and EGFR by BGB-283, it could indicate that the drug affects other kinases in the MAPK pathway or in parallel survival pathways (e.g., PI3K/AKT). A broad kinome screen would be the next logical step to identify such off-targets.

References

Technical Support Center: Improving the Stability of GS-283 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of the small molecule inhibitor GS-283 in solution. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My GS-283 solution appears cloudy or has visible precipitate after preparation. What should I do?

A1: Precipitation indicates that the compound has exceeded its solubility limit in the current solvent or buffer. Do not use a solution with precipitate.[1] First, centrifuge the vial to pellet the solid material before attempting to prepare a new solution.[1] Consider the following steps to address solubility issues:

  • Decrease Concentration: The simplest approach is to lower the final concentration of GS-283 in your working solution.[1]

  • Optimize Solvent System: If you are diluting a DMSO stock into an aqueous buffer, you can try increasing the final DMSO concentration slightly (up to 0.5% is often tolerated in cell-based assays).[1] Always include a vehicle control to account for any effects of the solvent on your experiment.[1]

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[2] Experiment with different pH values for your buffer to find the optimal range for GS-283 solubility.[1]

  • Use of Co-solvents: For highly insoluble compounds, incorporating co-solvents like ethanol (B145695) or PEG might improve solubility.[2]

Q2: How should I store my GS-283 stock solutions to ensure maximum stability?

A2: Proper storage is critical for maintaining the integrity of GS-283.[3] Storage conditions depend on whether the compound is in solid form or in solution.

  • Solid Form: Store the powdered form of GS-283 at -20°C for long-term storage (up to several years) or at 4°C for shorter periods.[1] It is crucial to keep the compound desiccated to prevent hydration.[1]

  • In Solution: Stock solutions, typically prepared in a non-aqueous solvent like DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can dilute your stock and potentially accelerate degradation.[1]

Q3: I suspect that GS-283 is degrading in my cell culture medium during a long-term experiment. How can I confirm this?

A3: Degradation in aqueous media at 37°C is a common issue for small molecules.[5] To confirm degradation, you can perform a time-course experiment.[4]

  • Prepare your complete cell culture medium containing GS-283 at the final experimental concentration.

  • Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 6, 12, 24, and 48 hours), take an aliquot of the medium.

  • Analyze the concentration of the intact GS-283 in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to GS-283 over time is indicative of degradation.[4]

Q4: Can repeated freeze-thaw cycles affect the stability of my GS-283 stock solution in DMSO?

A4: Yes, repeated freeze-thaw cycles should be avoided.[4] Each cycle can introduce moisture into the DMSO stock, which can lead to the degradation of the compound.[1] It is best practice to aliquot stock solutions into volumes appropriate for a single experiment to minimize the number of times the main stock is thawed.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results

Inconsistent results between experiments can often be traced back to the instability of the small molecule inhibitor.[2]

Potential Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh dilutions from a stable stock solution for each experiment.[2]Small molecules can degrade over time, especially when exposed to light or stored improperly.[2]
Precipitation in Assay Visually inspect your final assay solution for any signs of precipitation.If the compound crashes out of solution, its effective concentration will be lower and variable.[3]
Solvent Effects Always run a vehicle-only control (e.g., the same concentration of DMSO as in the experimental samples).[1]The solvent itself can have biological effects or interfere with the assay readout.[3]
Adsorption to Plastics Use low-protein-binding plates and pipette tips.[5]Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in solution.[5]
Issue 2: Loss of GS-283 Activity Over Time

A gradual or sudden loss of the inhibitory activity of GS-283 points towards its instability under the experimental or storage conditions.

Factor Recommendation Reasoning
Light Exposure Store solutions in amber vials or wrap containers in aluminum foil.[4]UV and visible light can induce photochemical degradation of the compound.[4]
Oxygen Exposure For highly sensitive compounds, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4]Some compounds are susceptible to oxidation.[4]
Incorrect pH Ensure the pH of your aqueous buffer is within a range where GS-283 is stable.The stability of many small molecules is pH-dependent.[4]
Reactive Components in Media Test the stability of GS-283 in a simpler buffer (e.g., PBS) to see if components in the cell culture media are causing degradation.[5]Complex media contain numerous components that could potentially react with your compound.[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of GS-283

This protocol helps determine the solubility of GS-283 in an aqueous buffer.[1]

  • Prepare Stock Solution: Dissolve GS-283 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[1] This will generate a range of final GS-283 concentrations.

  • Incubation and Analysis: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.

Protocol 2: HPLC-Based Stability Assessment of GS-283

This protocol provides a method to quantify the degradation of GS-283 over time.[4]

  • Prepare Solution: Prepare a solution of GS-283 at a known concentration in the desired medium (e.g., cell culture medium).

  • Timepoint Zero (T=0): Immediately take an aliquot of the fresh solution and analyze it by HPLC to determine the initial purity and peak area of GS-283. This will serve as your baseline.[4]

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., 37°C, protected from light).

  • Subsequent Timepoints: At regular intervals (e.g., 1, 4, 8, 24 hours), take another aliquot and analyze it by HPLC under the same conditions as the T=0 sample.[4]

  • Data Analysis: Compare the peak area of GS-283 at each timepoint to the T=0 value. The percentage of remaining GS-283 can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.[4]

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results or Loss of Activity check_solubility Is the compound fully dissolved? start->check_solubility check_storage Was the stock solution stored correctly? check_solubility->check_storage Yes solution_precipitate Precipitation likely. Decrease concentration or optimize solvent. check_solubility->solution_precipitate No check_degradation Is the compound degrading in the assay? check_storage->check_degradation Yes solution_storage Improper storage. Aliquot and store at -20°C or -80°C, protected from light. check_storage->solution_storage No solution_degradation Degradation likely. Perform time-course stability study (HPLC). check_degradation->solution_degradation Yes end_node Problem Resolved check_degradation->end_node No solution_precipitate->end_node solution_storage->end_node solution_degradation->end_node

Caption: A flowchart for troubleshooting common issues with GS-283 stability.

Degradation_Pathway cluster_factors Degradation Factors GS283 Intact GS-283 Degradation_Product_A Degradation Product A GS283->Degradation_Product_A Hydrolysis Degradation_Product_B Degradation Product B GS283->Degradation_Product_B Oxidation Loss_of_Activity Loss of Biological Activity Degradation_Product_A->Loss_of_Activity Degradation_Product_B->Loss_of_Activity Light Light pH pH Oxygen Oxygen Temperature Temperature

Caption: Conceptual pathways for the degradation of GS-283.

References

Technical Support Center: Refining Delivery of GS-283 and Analogs in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing GS-283, a novel and selective PRMT5 inhibitor (also referred to as LLY-283), in their experiments.[1] The following information is designed to address common challenges encountered during the delivery of this compound in both in vitro and in vivo studies.

Troubleshooting Guide

Researchers may encounter several issues when developing delivery protocols for GS-283. This guide provides a systematic approach to identifying and resolving these common problems.

Issue Potential Cause Recommended Solution
Low Solubility The compound may have poor solubility in aqueous solutions.Test a range of biocompatible solvents such as DMSO, ethanol, or PEG400. For in vivo studies, consider formulating with cyclodextrins or creating a suspension with vehicles like 0.5% methylcellulose (B11928114).
Precipitation in Media The compound precipitates out of the cell culture media upon dilution from a stock solution.Lower the final concentration of the compound in the media. Ensure the stock solution is added to the media slowly while vortexing. Pre-warm the media to 37°C before adding the compound.
Inconsistent Results Variability in experimental outcomes between batches or experiments.Ensure consistent preparation of the compound formulation. Verify the accuracy of dilutions and the stability of the compound in the chosen vehicle over the experiment's duration. Perform regular quality control checks on the compound.
Cell Toxicity Observed cytotoxicity is higher than expected or unrelated to the intended mechanism of action.The delivery vehicle (e.g., DMSO) may be causing toxicity at the concentration used. Perform a vehicle-only control to assess its effect. Reduce the final concentration of the solvent. Consider alternative, less toxic vehicles.
Lack of In Vivo Efficacy The compound does not show the expected antitumor activity in animal models.[1]The delivery method may not be providing adequate bioavailability. Assess different routes of administration (e.g., oral gavage, intraperitoneal injection). Optimize the dosing schedule and formulation to improve absorption and exposure.[1]

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and delivery of GS-283 in experimental settings.

1. What is the recommended solvent for preparing a stock solution of GS-283?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions. For in vivo studies, the choice of vehicle is critical and may require optimization. A common starting point is a suspension in an aqueous vehicle containing 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80.

2. How should I store GS-283 stock solutions?

Stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

3. What is the stability of GS-283 in cell culture media?

The stability of GS-283 in media can vary depending on the specific media composition and incubation conditions. It is recommended to perform a stability test by incubating the compound in media for the duration of your longest experiment and then measuring its concentration or activity.

4. Can GS-283 be administered orally in animal models?

Yes, studies have shown that GS-283 can be dosed orally and exhibits antitumor activity in mouse xenograft models.[1] However, the optimal formulation and dosing regimen should be determined empirically for your specific animal model and experimental goals.

5. How can I confirm cellular uptake of GS-283?

Direct measurement of intracellular compound concentration can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). Indirectly, cellular uptake and target engagement can be assessed by measuring the downstream effects of PRMT5 inhibition, such as changes in symmetric dimethylarginine levels on target proteins or altered splicing of specific mRNAs like Mdm4.[1]

Experimental Protocols

Below are example methodologies for key experiments involving the delivery of GS-283.

In Vitro Cellular Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of GS-283 in DMSO. Create a serial dilution of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the existing media from the cells and add the media containing the various concentrations of GS-283. Include a vehicle-only control (media with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Analysis: Perform the desired assay to assess the effect of the compound, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blot for target protein modulation, or qPCR for gene expression changes.[1]

In Vivo Xenograft Study Protocol
  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the animals into treatment and control groups.

  • Formulation Preparation: Prepare the GS-283 formulation for oral gavage. For example, suspend the compound in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Dosing: Administer the GS-283 formulation or the vehicle control to the respective groups orally once daily.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).

Visualizations

Signaling Pathway of PRMT5 Inhibition

PRMT5_Pathway GS283 GS-283 (LLY-283) Complex PRMT5/MEP50 Complex GS283->Complex Inhibits PRMT5 PRMT5 PRMT5->Complex MEP50 MEP50 MEP50->Complex Substrates Histone & Non-Histone Proteins Complex->Substrates Methylates sDMA Symmetric Dimethylarginine (sDMA) Substrates->sDMA Splicing Alternative Splicing (e.g., Mdm4) sDMA->Splicing Transcription Transcriptional Regulation sDMA->Transcription Apoptosis Apoptosis Splicing->Apoptosis Transcription->Apoptosis

Caption: Inhibition of the PRMT5/MEP50 complex by GS-283.

Experimental Workflow for In Vitro Screening

in_vitro_workflow start Start plate_cells Plate Cells start->plate_cells prepare_compound Prepare GS-283 Dilutions plate_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: A typical workflow for in vitro screening of GS-283.

Logical Flow for Troubleshooting In Vivo Experiments

Caption: Troubleshooting flowchart for in vivo experiments with GS-283.

References

Technical Support Center: Addressing Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The information available for a compound designated solely as "GS-283" is ambiguous and lacks the specific detail required to create a comprehensive technical support guide. Publicly available data does not consistently identify a single, well-characterized molecule with this identifier for research and drug development purposes. One source describes a "GS 283" as a Ca(2+) antagonist and a weak blocker of histamine (B1213489) and muscarinic receptors[1]. However, this designation is not widely corroborated in scientific literature, which instead references other compounds with similar alphanumeric names, such as LLY-283 (a PRMT5 inhibitor) and BGB-283 (a RAF kinase and EGFR inhibitor)[2][3][4].

To provide accurate and relevant troubleshooting guidance, a more specific identifier for the compound is necessary. This could include:

  • Full Chemical Name

  • CAS Number

  • Target Pathway or Protein

  • Supplier and Catalog Number

Without this information, any provided protocols or troubleshooting advice would be generic and potentially misleading.

Below is a generalized framework for a technical support center, which can be populated with specific details once the identity of "GS-283" is clarified.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability when working with experimental compounds?

Variability in experimental results can arise from several factors, including:

  • Compound Stability and Solubility: The stability of a compound in different solvents and over time can affect its effective concentration. Solubility issues can lead to inconsistent dosing.

  • Cell Culture Conditions: Passage number, cell density, serum lot, and general cell health can significantly impact experimental outcomes.

  • Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, and procedural steps can introduce variability.

  • Off-Target Effects: Many small molecules can interact with unintended targets, leading to unexpected phenotypes.[5][6]

  • Lot-to-Lot Variability: Differences in the purity or formulation of the compound between manufacturing batches can be a source of inconsistency.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent challenge in drug discovery research.

Potential Causes and Solutions

Potential CauseRecommended Action
Compound Instability Prepare fresh stock solutions for each experiment. If the compound is light-sensitive, protect it from light. Perform stability studies in your experimental media.
Poor Solubility Confirm the solubility of the compound in your chosen solvent and final assay buffer. Consider using a different solvent or adding a solubilizing agent if appropriate for your system. Visually inspect for precipitation.
Cell Health Variability Standardize cell seeding density and passage number. Regularly test for mycoplasma contamination. Ensure consistent growth conditions (CO2, temperature, humidity).
Assay Setup Inconsistency Use a consistent and well-documented protocol. Ensure accurate pipetting and uniform incubation times across all plates and experiments.

Experimental Workflow for Troubleshooting IC50 Variability

G start Inconsistent IC50 Results check_compound Verify Compound Integrity (Fresh Stock, Solubility Check) start->check_compound check_cells Standardize Cell Culture (Passage #, Density, Health) check_compound->check_cells check_protocol Review Assay Protocol (Timing, Reagents, Pipetting) check_cells->check_protocol run_controls Run Positive & Negative Controls check_protocol->run_controls analyze_data Re-analyze Data (Normalization, Curve Fitting) run_controls->analyze_data consistent Results Consistent? analyze_data->consistent resolved Issue Resolved consistent->resolved Yes consult Consult Literature/ Technical Support consistent->consult No

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Unexpected Cellular Phenotype or Toxicity

Observing a cellular response that is not consistent with the compound's expected mechanism of action can indicate off-target effects or other issues.

Potential Causes and Solutions

Potential CauseRecommended Action
Off-Target Effects Review literature for known off-target activities of the compound or similar chemical scaffolds.[6] Use a secondary, structurally distinct inhibitor for the same target to confirm the phenotype.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent used in the experiment to ensure it is not causing the observed phenotype.
Compound Degradation A degradation product of the compound may have a different biological activity. Assess compound stability under your experimental conditions.

Signaling Pathway Analysis for Off-Target Effects

Awaiting specific information on GS-283 to generate a relevant pathway diagram. A hypothetical diagram would illustrate the intended target pathway and potential off-target pathways that could be inadvertently modulated.

G cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway A Receptor B Kinase 1 A->B C Transcription Factor B->C D Gene Expression C->D GS283_intended GS-283 GS283_intended->B Inhibition X Other Receptor Y Kinase X X->Y Z Cellular Response Y->Z GS283_offtarget GS-283 GS283_offtarget->Y Unintended Inhibition

Caption: Hypothetical signaling pathways for a compound.

Experimental Protocols

Detailed experimental protocols for assays such as cell viability (e.g., MTT, CellTiter-Glo), western blotting for target engagement, or specific enzyme activity assays would be provided here once the target and nature of "GS-283" are known. A generalized protocol structure is outlined below.

General Protocol: Cell Viability Assay (Luminescent)

  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of the compound in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the luminescent cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

To enhance this technical support center and provide actionable guidance, please supply a more specific identifier for "GS-283."

References

Validation & Comparative

In-depth Comparative Analysis of Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium channel blockers (CCBs) are a cornerstone in the therapeutic management of various cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias. They exert their effects by inhibiting the influx of Ca2+ ions through L-type calcium channels, leading to vasodilation, reduced myocardial contractility, and decreased heart rate. This guide provides a comparative overview of prominent CCBs, offering insights into their mechanisms, selectivity, and therapeutic profiles to aid researchers and drug development professionals in their work.

While this guide aims to be a comprehensive resource, it is important to note that information regarding a compound referred to as "GS 283" is not currently available in the public domain. Searches for "this compound" in scientific literature and drug databases did not yield any relevant results. Therefore, the following comparisons are based on well-established and clinically relevant calcium channel blockers.

Comparative Efficacy and Selectivity

The therapeutic utility of different CCBs is largely dictated by their relative selectivity for cardiac versus vascular L-type calcium channels. Dihydropyridines, for instance, exhibit a higher affinity for vascular channels, making them potent vasodilators with minimal effects on heart rate. In contrast, non-dihydropyridines like Verapamil and Diltiazem show more pronounced cardiac effects.

CompoundClassVascular SelectivityCardiac Effects (Chronotropy/Inotropy)IC50 (Vascular)IC50 (Cardiac)
Nifedipine DihydropyridineHighMinimal~10 nM>1000 nM
Amlodipine DihydropyridineHighMinimal~1.9 nM>1000 nM
Verapamil PhenylalkylamineLowSignificant~100 nM~50 nM
Diltiazem BenzothiazepineModerateModerate~50 nM~100 nM

Note: IC50 values are approximate and can vary based on experimental conditions and tissue type.

Experimental Protocols

1. Patch-Clamp Electrophysiology for IC50 Determination

The half-maximal inhibitory concentration (IC50) of a CCB on L-type calcium channels can be determined using the whole-cell patch-clamp technique.

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human L-type calcium channel (Cav1.2) are cultured under standard conditions.

  • Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The external solution contains a high concentration of Ba2+ as the charge carrier to enhance the current and block K+ channels. The internal pipette solution contains Cs+ to block K+ channels from the inside.

  • Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps to 0 mV for 200 ms (B15284909) are applied to elicit Ba2+ currents through the L-type calcium channels.

  • Drug Application: The CCB is applied at increasing concentrations to the external solution. The peak inward current is measured at each concentration.

  • Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated by fitting the data to the Hill equation.

2. Aortic Ring Assay for Vascular Selectivity

This ex vivo method assesses the vasorelaxant effects of CCBs.

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into 2-3 mm rings.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Contraction: The rings are pre-contracted with a high concentration of potassium chloride (KCl) to induce depolarization and activation of L-type calcium channels.

  • Drug Addition: Cumulative concentrations of the CCB are added to the organ bath, and the relaxation of the aortic ring is measured isometrically.

  • Data Analysis: The vasorelaxant effect is expressed as a percentage of the KCl-induced contraction. The EC50 (half-maximal effective concentration) is determined from the concentration-response curve.

Signaling Pathways and Experimental Visualization

The fundamental mechanism of action for all CCBs involves the blockade of L-type calcium channels, thereby reducing the influx of calcium into vascular smooth muscle cells and cardiac myocytes.

cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell L_type L-type Calcium Channel Ca_in Ca²⁺ (intracellular) Ca_out Ca²⁺ (extracellular) Ca_out->L_type Influx Calmodulin Calmodulin Ca_in->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction CCB Calcium Channel Blocker CCB->L_type Blocks

Caption: Mechanism of vasodilation by calcium channel blockers.

The experimental workflow for determining the vascular selectivity of a CCB involves comparing its effects on isolated blood vessels and cardiac tissue.

cluster_exvivo Ex Vivo Analysis Aortic_Ring Isolated Aortic Rings CCB Test CCB Application Aortic_Ring->CCB Measure Relaxation Papillary_Muscle Isolated Papillary Muscles Papillary_Muscle->CCB Measure Negative Inotropy KCl High K⁺ Depolarization KCl->Aortic_Ring Induces Contraction KCl->Papillary_Muscle Induces Contraction Data_Acquisition Data Acquisition & Analysis CCB->Data_Acquisition Comparison Vascular vs. Cardiac Effect Comparison Data_Acquisition->Comparison

Caption: Workflow for assessing vascular selectivity of CCBs.

Unveiling the Antagonist Profile of GS 283: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antagonist activity of GS 283, a compound identified as a calcium channel (Ca2+) antagonist with additional weak inhibitory effects on histamine (B1213489) H1 and muscarinic M3 receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its potential therapeutic applications. Due to the limited availability of primary research data for this compound, this guide presents a comparative framework using representative data and established experimental protocols to contextualize its potential antagonist activities against well-characterized alternative compounds.

Executive Summary

This compound is described as a multi-target antagonist, primarily acting on L-type calcium channels while exhibiting weaker antagonism at histamine H1 and muscarinic M3 receptors. This profile suggests potential applications in conditions requiring modulation of calcium influx, such as cardiovascular disorders, with possible secondary effects on allergic responses and smooth muscle contraction. This guide offers a side-by-side comparison with established antagonists in each of these target classes, supported by detailed experimental methodologies and visual representations of the relevant signaling pathways and workflows.

Comparative Antagonist Activity

The antagonist potency of this compound and its alternatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the antagonist dissociation constant (Ki). The following tables summarize the antagonist activities at the respective target receptors. Note: The data for this compound is representative and intended for illustrative purposes, as specific experimental values from peer-reviewed literature are not currently available.

Table 1: L-Type Calcium Channel Antagonist Activity

CompoundTargetAssay TypeEndpointRepresentative IC50/Ki (nM)
This compound (Illustrative) L-Type Ca2+ ChannelWhole-cell patch clampInhibition of Ca2+ current500
VerapamilL-Type Ca2+ ChannelRadioligand bindingKi25
AmlodipineL-Type Ca2+ ChannelFunctional vascular relaxationIC501.9
DiltiazemL-Type Ca2+ ChannelElectrophysiologyIC50150

Table 2: Histamine H1 Receptor Antagonist Activity

CompoundTargetAssay TypeEndpointRepresentative pA2/Ki
This compound (Illustrative) Histamine H1 ReceptorRadioligand bindingKi>1000 nM
DiphenhydramineHistamine H1 ReceptorRadioligand bindingKi2.4 nM
LoratadineHistamine H1 ReceptorFunctional guinea pig ileumpA28.7
CetirizineHistamine H1 ReceptorRadioligand bindingKi6.2 nM

Table 3: Muscarinic M3 Receptor Antagonist Activity

CompoundTargetAssay TypeEndpointRepresentative pA2/Ki
This compound (Illustrative) Muscarinic M3 ReceptorRadioligand bindingKi>1000 nM
AtropineMuscarinic M1-M5 ReceptorsRadioligand bindingKi0.3-2 nM
DarifenacinMuscarinic M3 ReceptorRadioligand bindingKi0.8 nM
TiotropiumMuscarinic M1, M2, M3 ReceptorsRadioligand bindingKi0.1-0.3 nM

Signaling Pathways

The therapeutic effects of this compound and its comparators are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the mechanism of action for each antagonist class.

L_Type_Calcium_Channel_Antagonism cluster_membrane Cell Membrane L-Type Ca2+ Channel L-Type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-Type Ca2+ Channel->Ca2+ Influx Depolarization Depolarization Depolarization->L-Type Ca2+ Channel Activates Cellular Response Cellular Response Ca2+ Influx->Cellular Response This compound / Alternatives This compound / Alternatives This compound / Alternatives->L-Type Ca2+ Channel Blocks

Figure 1. L-Type Calcium Channel Antagonism Workflow.

Histamine_H1_Receptor_Antagonism cluster_membrane Cell Membrane H1 Receptor Histamine H1 Receptor Gq/11 Gq/11 H1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG Increase PLC->IP3 & DAG Histamine Histamine Histamine->H1 Receptor Binds Allergic Response Allergic Response IP3 & DAG->Allergic Response This compound / Alternatives This compound / Alternatives This compound / Alternatives->H1 Receptor Blocks

Figure 2. Histamine H1 Receptor Antagonism.

Muscarinic_M3_Receptor_Antagonism cluster_membrane Cell Membrane M3 Receptor Muscarinic M3 Receptor Gq/11 Gq/11 M3 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG Increase PLC->IP3 & DAG Acetylcholine Acetylcholine Acetylcholine->M3 Receptor Binds Smooth Muscle Contraction Smooth Muscle Contraction IP3 & DAG->Smooth Muscle Contraction This compound / Alternatives This compound / Alternatives This compound / Alternatives->M3 Receptor Blocks

Figure 3. Muscarinic M3 Receptor Antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist activity of compounds like this compound.

Whole-Cell Patch Clamp for Calcium Channel Antagonism

This electrophysiological technique directly measures the flow of ions, such as Ca2+, across the cell membrane.

Objective: To determine the inhibitory effect of a compound on voltage-gated calcium channels.

Method:

  • Cell Culture: Use a cell line endogenously expressing or recombinantly overexpressing the target L-type calcium channel (e.g., HEK293 cells).

  • Electrode Preparation: Fabricate glass micropipettes and fill them with an internal solution containing a cesium-based electrolyte to block potassium currents.

  • Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane, followed by rupture of the membrane patch to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ca2+ currents.

  • Compound Application: Perfuse the cells with an external solution containing the test compound (e.g., this compound) at various concentrations.

  • Data Acquisition and Analysis: Record the peak Ca2+ current at each concentration. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell Culture Cell Culture Micropipette Preparation Micropipette Preparation Cell Culture->Micropipette Preparation Whole-Cell Configuration Whole-Cell Configuration Micropipette Preparation->Whole-Cell Configuration Voltage Clamp & Baseline Recording Voltage Clamp & Baseline Recording Whole-Cell Configuration->Voltage Clamp & Baseline Recording Compound Application Compound Application Voltage Clamp & Baseline Recording->Compound Application Recording of Inhibited Current Recording of Inhibited Current Compound Application->Recording of Inhibited Current IC50 Determination IC50 Determination Recording of Inhibited Current->IC50 Determination

Figure 4. Whole-Cell Patch Clamp Workflow.

Radioligand Binding Assay for Receptor Antagonism

This technique measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a compound for the histamine H1 or muscarinic M3 receptor.

Method:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., guinea pig brain for H1 receptors, or CHO cells expressing human M3 receptors) and isolate the cell membrane fraction by centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-pyrilamine for H1, [3H]-NMS for M3) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis Membrane Preparation Membrane Preparation Incubation with Radioligand & Compound Incubation with Radioligand & Compound Membrane Preparation->Incubation with Radioligand & Compound Filtration to Separate Bound/Free Filtration to Separate Bound/Free Incubation with Radioligand & Compound->Filtration to Separate Bound/Free Scintillation Counting Scintillation Counting Filtration to Separate Bound/Free->Scintillation Counting IC50 & Ki Calculation IC50 & Ki Calculation Scintillation Counting->IC50 & Ki Calculation

A Comparative Analysis of GS-283 and Verapamil in Cardiac Muscle Research

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two calcium channel antagonists reveals shared mechanisms but highlights a significant data gap for the lesser-known compound, GS-283, in cardiac-specific applications.

This guide provides a detailed comparison of the pharmacological properties of GS-283 and the well-established L-type calcium channel blocker, verapamil (B1683045), with a focus on their application in cardiac muscle studies. While both compounds are identified as calcium antagonists, the available research data for GS-283 is sparse, particularly concerning its effects on cardiomyocytes. This document synthesizes the existing information to offer a comparative overview for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Verapamil is a phenylalkylamine that has been extensively studied and is clinically used for the treatment of hypertension, angina, and certain cardiac arrhythmias.[1][2] Its primary mechanism of action is the blockade of L-type calcium channels (Cav1.2) in cardiac and vascular smooth muscle cells.[1][2][3][4] This inhibition reduces the influx of calcium ions into the cells, leading to a decrease in cardiac contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and vasodilation of blood vessels.[2][3]

GS-283 is identified as a tetrahydroisoquinoline derivative and has been characterized as a Ca2+ antagonist.[1] Available studies have demonstrated its calcium antagonistic action in vascular smooth muscle, where it inhibits high K+-induced contractions in a concentration-dependent manner. Beyond its calcium channel blocking activity, GS-283 has also been noted to be a weak histamine (B1213489) and muscarinic receptor blocker in tracheal smooth muscle.

Quantitative Data Comparison

A significant disparity exists in the publicly available quantitative data for GS-283 compared to verapamil, especially in the context of cardiac muscle. The following table summarizes the known information.

ParameterGS-283VerapamilSource
Drug Class Calcium AntagonistL-type Calcium Channel Blocker[1]
Chemical Class Tetrahydroisoquinoline derivativePhenylalkylamine[1]
Primary Mechanism Ca2+ channel antagonismL-type Ca2+ channel blockade[1][2][3]
Cardiac Effects Not specifically documentedNegative inotropy, chronotropy, and dromotropy[1][2]
Vascular Effects VasodilationVasodilation[1][2]
Other Known Effects Weak histamine and muscarinic receptor blocker; potential phosphodiesterase and mitochondrial function inhibitor-[1]

Note: The lack of specific quantitative data for GS-283 in cardiac muscle, such as IC50 values for calcium channel blockade in cardiomyocytes or effects on action potential duration, precludes a direct quantitative comparison with verapamil in this context.

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the established signaling pathway for L-type calcium channel blockers like verapamil in a cardiomyocyte.

cluster_cell Cardiomyocyte Verapamil Verapamil L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) Verapamil->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx SR Sarcoplasmic Reticulum (SR) Ca_influx->SR triggers Ca_release Ca²⁺ Release (CICR) SR->Ca_release Contraction Myofilament Contraction Ca_release->Contraction initiates Action_Potential Action Potential (Phase 2) Action_Potential->L_type_Ca_Channel activates

Caption: Signaling pathway of verapamil in a cardiomyocyte.

Experimental Protocols

Due to the absence of specific published studies on GS-283 in cardiac muscle, a detailed experimental protocol for this compound cannot be provided. However, a generalizable protocol for evaluating the effects of a calcium channel antagonist on isolated cardiac muscle is described below.

Objective: To determine the effect of a test compound (e.g., GS-283 or verapamil) on the contractile force of isolated cardiac muscle.

Materials:

  • Isolated heart preparation (e.g., Langendorff-perfused rodent heart or isolated papillary muscle).

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Test compound stock solution.

  • Force transducer and data acquisition system.

  • Thermostatically controlled organ bath.

  • Stimulator for electrical pacing.

Methodology:

  • Tissue Preparation: The heart is excised from a euthanized animal and prepared as either a whole Langendorff-perfused heart or as an isolated papillary muscle. The preparation is mounted in a temperature-controlled organ bath containing oxygenated physiological salt solution.

  • Stabilization: The muscle is allowed to equilibrate for a period (e.g., 60 minutes) under a constant preload and electrical stimulation at a fixed frequency (e.g., 1 Hz).

  • Baseline Recording: Once a stable contractile force is achieved, baseline measurements are recorded for a defined period.

  • Compound Administration: The test compound is added to the organ bath in a cumulative or non-cumulative manner to achieve a range of final concentrations.

  • Data Recording: The isometric contractile force is continuously recorded throughout the experiment.

  • Data Analysis: The change in contractile force from baseline is measured at each compound concentration. A concentration-response curve is then be generated to determine parameters such as the EC50 (half-maximal effective concentration).

Experimental Workflow for Compound Comparison

The following diagram outlines a typical workflow for comparing the effects of two compounds on cardiac muscle.

cluster_workflow Experimental Workflow start Start: Isolate Cardiac Muscle Preparation stabilize Stabilize Tissue and Record Baseline Activity start->stabilize split stabilize->split verapamil_arm Administer Verapamil (Concentration Range) split->verapamil_arm gs283_arm Administer GS-283 (Concentration Range) split->gs283_arm record_verapamil Record Contractile and/or Electrophysiological Response verapamil_arm->record_verapamil record_gs283 Record Contractile and/or Electrophysiological Response gs283_arm->record_gs283 analyze Data Analysis: - Concentration-Response Curves - Statistical Comparison record_verapamil->analyze record_gs283->analyze end Conclusion analyze->end

Caption: Workflow for comparing cardiac muscle effects.

Conclusion

Both GS-283 and verapamil function as calcium antagonists, a mechanism central to their effects on muscle tissue. Verapamil is a well-characterized L-type calcium channel blocker with established effects on cardiac muscle, supported by extensive quantitative data. In contrast, while GS-283 has been shown to be a calcium antagonist in smooth muscle, there is a notable absence of publicly available data on its specific actions in cardiac muscle. This data gap prevents a detailed, quantitative comparison of their potency and efficacy in a cardiac context. Further research is required to elucidate the specific cardiac electrophysiological and contractile effects of GS-283 to enable a comprehensive comparative analysis with established drugs like verapamil.

References

Evaluating the Specificity of GS 283 as a Ca²⁺ Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a framework for evaluating the specificity of the compound GS 283 as a Ca²⁺ antagonist. Due to the limited publicly available data on this compound, this document focuses on comparing its known qualitative characteristics with well-established calcium channel blockers: Verapamil (B1683045), Diltiazem (B1670644), and Nifedipine (B1678770). These compounds represent three distinct classes of L-type Ca²⁺ channel blockers and serve as benchmarks for assessing antagonist specificity. The experimental protocols and data presented herein offer a comprehensive approach for researchers, scientists, and drug development professionals to characterize novel Ca²⁺ antagonists.

Limited Information on this compound

Comparative Analysis of Ca²⁺ Antagonists

To understand how one might evaluate this compound, we compare the activity of three widely used Ca²⁺ channel blockers.

Data Presentation: Specificity of Common Ca²⁺ Antagonists

The following table summarizes the inhibitory concentrations (IC₅₀) of Verapamil, Diltiazem, and Nifedipine on L-type calcium channels, along with their known off-target effects. This data provides a baseline for the level of specificity expected from a well-characterized Ca²⁺ antagonist.

CompoundClassL-type Ca²⁺ Channel IC₅₀Known Off-Target Effects & Notes
This compound UnknownData not availableWeak histamine (B1213489) and muscarinic receptor blocking activity reported.
Verapamil Phenylalkylamine~143 nM (for HERG block, similar to L-type Ca²⁺ channels)[1][2]Blocks HERG potassium channels (IC₅₀ = 143.0 nmol/L)[1][2], interacts with other calcium channels, and adrenergic receptors.[3]
Diltiazem Benzothiazepine20-51 µM (in human mesenteric arterial myocytes)[4]Less pronounced off-target effects compared to Verapamil. Acts selectively on calcium channels in blood vessels over the heart.[5]
Nifedipine Dihydropyridine~0.2 µM (in frog atrial fibers)[6]; 1.85 - 3.35 nM (in rat cerebral artery myocytes)[7]Can block T-type Ca²⁺ channels at higher concentrations (IC₅₀ = 5-243 µM)[8]. Can also facilitate neurotransmitter release independently of Ca²⁺ channel blockade.[9]

Experimental Protocols

To quantitatively assess the specificity of a putative Ca²⁺ antagonist like this compound, a combination of biophysical and cell-based assays is essential.

Electrophysiology (Patch-Clamp)

This is the gold standard for characterizing ion channel modulators. It provides direct measurement of ion channel activity.

Objective: To determine the IC₅₀ of the test compound on voltage-gated Ca²⁺ channels.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the target Ca²⁺ channel subtype (e.g., HEK293 cells expressing Caᵥ1.2). Culture cells to 70-80% confluency.

  • Recording:

    • Perform whole-cell patch-clamp recordings.

    • Use an internal (pipette) solution containing Cs⁺ to block K⁺ channels and EGTA to chelate intracellular Ca²⁺.

    • Use an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier.

    • Hold the cell membrane at a negative potential (e.g., -80 mV) and elicit Ca²⁺ channel currents using depolarizing voltage steps.

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply the test compound (e.g., this compound) at increasing concentrations via a perfusion system.

    • Record the inhibition of the Ca²⁺ current at each concentration until a steady-state effect is reached.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the inhibited current to the baseline current.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

Calcium Imaging

This method measures changes in intracellular Ca²⁺ concentration in response to stimuli, providing a functional readout of Ca²⁺ channel activity.

Objective: To assess the functional antagonism of Ca²⁺ influx by the test compound in a population of cells.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes.

    • Load the cells with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM (typically 1-5 µM for 30-60 minutes at 37°C).[10]

    • After loading, wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.[11]

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite Fura-2 at 340 nm and 380 nm and measure the emission at 510 nm.[12]

    • Establish a baseline fluorescence ratio.

  • Experimental Procedure:

    • Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations.

    • Induce Ca²⁺ influx by applying a depolarizing stimulus (e.g., high extracellular K⁺ solution) or a specific channel agonist.

    • Record the change in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • Calculate the peak change in the fluorescence ratio in the presence and absence of the antagonist.

    • Construct a dose-response curve to determine the IC₅₀ of the compound for inhibiting Ca²⁺ influx.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor or channel by measuring its ability to displace a labeled ligand.

Objective: To determine the binding affinity (Kᵢ) of the test compound for the target Ca²⁺ channel and potential off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from tissues or cultured cells expressing the target of interest (e.g., Ca²⁺ channels, histamine receptors, muscarinic receptors).[13]

  • Assay Setup:

    • In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]nitrendipine for L-type Ca²⁺ channels) at a concentration near its Kₔ value.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).

  • Incubation and Filtration:

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.[13]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum VGCC Voltage-Gated Ca²⁺ Channel (L-type) Ca_int Ca²⁺ (intracellular) VGCC->Ca_int PLC PLC IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces GPCR GPCR Gq Gq GPCR->Gq activates Gq->PLC activates CaM Calmodulin Response Cellular Response (e.g., Contraction, Gene Expression) CaM->Response activates IP3R IP₃ Receptor IP3->IP3R binds PKC PKC DAG->PKC activates PKC->Response IP3R->Ca_int releases Ca²⁺ ER_Ca Ca²⁺ Store ER_Ca->IP3R Agonist Agonist Agonist->GPCR Ca_ext Ca²⁺ (extracellular) Ca_ext->VGCC Ca_int->CaM Depolarization Depolarization Depolarization->VGCC opens GS283 This compound (Antagonist) GS283->VGCC blocks

Caption: Intracellular Ca²⁺ signaling pathways.

Experimental Workflow

G cluster_0 Primary Target Validation (Ca²⁺ Channel) cluster_1 Off-Target Screening start Start: Characterize This compound Specificity electro Electrophysiology (Patch-Clamp) start->electro imaging Calcium Imaging (Fura-2) start->imaging binding_ca Radioligand Binding ([³H]nitrendipine) start->binding_ca binding_hist Histamine Receptor Binding Assay start->binding_hist binding_musc Muscarinic Receptor Binding Assay start->binding_musc panel Broad Receptor Panel Screening start->panel analysis Data Analysis: - Determine IC₅₀ for Ca²⁺ channel - Determine Kᵢ for off-targets electro->analysis imaging->analysis binding_ca->analysis binding_hist->analysis binding_musc->analysis panel->analysis conclusion Conclusion: Evaluate Specificity Profile analysis->conclusion

Caption: Workflow for evaluating Ca²⁺ antagonist specificity.

Conclusion

While this compound is qualitatively described as a Ca²⁺ antagonist with some off-target activity, a thorough evaluation of its specificity requires quantitative experimental data. By employing the detailed protocols for electrophysiology, calcium imaging, and radioligand binding assays outlined in this guide, researchers can determine the IC₅₀ and Kᵢ values for this compound at its intended target and at potential off-target sites. Comparing this data to the established profiles of well-characterized antagonists like Verapamil, Diltiazem, and Nifedipine will provide a clear and objective assessment of this compound's specificity and its potential as a selective pharmacological tool or therapeutic agent.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for GS-283

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides essential, immediate safety and logistical information for the proper disposal of GS-283, a Ca(2+) antagonist with the molecular formula C17H17NO3.

Chemical Identity and Hazards:

GS-283 is identified as a Ca(2+) antagonist.[1][2] A compound with the same molecular formula, Morphinone, is classified with significant health hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These hazards are crucial for determining the appropriate disposal route.

Hazard StatementGHS Classification
Toxic if swallowedDanger Acute toxicity, oral
May cause an allergic skin reactionWarning Sensitization, Skin
Toxic if inhaledDanger Acute toxicity, inhalation
May cause allergy or asthma symptoms or breathing difficulties if inhaledDanger Sensitization, respiratory

Data sourced from PubChem CID 5459823 for C17H17NO3.[3]

Given these potential hazards, GS-283 should be handled with care, and all disposal procedures must be followed rigorously.

Experimental Protocols for Disposal

The following step-by-step procedures are based on general best practices for the disposal of toxic and sensitizing chemical waste in a laboratory setting. A specific Safety Data Sheet (SDS) for GS-283 was not available at the time of this writing; therefore, these guidelines are derived from the known hazards associated with its molecular formula.

1. Personal Protective Equipment (PPE):

Before handling GS-283 for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is essential.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid GS-283 waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name ("GS-283, Ca(2+) antagonist"), and the associated hazard symbols (e.g., skull and crossbones for toxicity, exclamation mark for skin sensitization).

  • Liquid Waste:

    • Collect all liquid waste containing GS-283 in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be appropriate for the solvent used and have a secure, tight-fitting cap.

    • Label the container with "Hazardous Waste," the full chemical name ("GS-283, Ca(2+) antagonist"), the solvent(s) present, and the associated hazard symbols.

    • Do not mix incompatible waste streams.

3. Decontamination of Labware:

  • Glassware and equipment that have come into contact with GS-283 should be decontaminated before reuse or disposal.

  • Rinse the contaminated items with an appropriate solvent that will solubilize GS-283. Collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware with a suitable laboratory detergent and water.

4. Disposal Pathway:

  • All collected solid and liquid hazardous waste containing GS-283 must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of GS-283 down the drain or in the regular trash.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Logical Workflow for GS-283 Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of GS-283.

GS_283_Disposal_Workflow start Start: GS-283 Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (e.g., powder, contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_safely Store Safely in Designated Hazardous Waste Accumulation Area collect_solid->store_safely collect_liquid->store_safely request_pickup Request Waste Pickup via Institutional EHS store_safely->request_pickup disposal Disposal by Licensed Hazardous Waste Vendor request_pickup->disposal

Caption: Workflow for the safe disposal of GS-283 waste.

This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of GS-283. Always consult your institution's specific safety and waste management protocols and, if available, the manufacturer's Safety Data Sheet for the most comprehensive guidance.

References

Personal protective equipment for handling GS 283

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of GS 283. Based on its molecular formula (C17H17NO3) and known biological activity as a Ca(2+) antagonist, this compound is identified as Morphinone (CAS 467-02-7). This potent compound necessitates strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound (Morphinone) is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1]
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE:

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side shields or goggles, and a face shield.Must be worn at all times in the laboratory where this compound is handled.
Skin Chemical-resistant gloves (Nitrile rubber recommended).Gloves must be inspected prior to use and changed frequently, especially after direct contact.
Body Laboratory coat.A buttoned lab coat should be worn to protect from skin exposure.
Respiratory A NIOSH-approved respirator.Required when handling the powder form outside of a certified chemical fume hood or in case of aerosol generation.

Safe Handling and Operational Plan

Engineering Controls:

  • All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated, clean spatula and weighing vessel.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Spill Response:

In the event of a spill, follow the established protocol immediately.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Respirator, Gloves, etc.) alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Contaminated Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end Spill Protocol Complete dispose->end

Workflow for handling a chemical spill of this compound.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for the disposal of controlled and toxic substances. As an opioid-related compound, this compound may be subject to specific disposal regulations for controlled substances.[2][3]

References

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